3-Acetamido-4-methyl-2-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287897 | |
| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-52-7 | |
| Record name | 7356-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route for 3-Acetamido-4-methyl-2-nitrobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the acetylation of 3-amino-4-methylbenzoic acid, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents relevant quantitative data, and includes visualizations of the chemical pathways and experimental workflows.
Summary of Quantitative Data
The following table summarizes key quantitative data for the starting material, intermediate, and final product. Please note that the yield for the final product is an estimate based on typical yields for similar nitration reactions of activated aromatic systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 164-168 | - |
| 3-Acetamido-4-methylbenzoic acid | C₁₀H₁₁NO₃ | 193.20 | Not available | ~95 |
| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Not available | 70-80 (estimated) |
Reaction Pathway
The overall synthesis is a two-step process. First, the amino group of 3-amino-4-methylbenzoic acid is protected via acetylation. Second, the resulting 3-acetamido-4-methylbenzoic acid is nitrated to introduce a nitro group at the 2-position. The acetamido and methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing. The strong activating effect of the acetamido group, combined with the directing influence of the other substituents, favors nitration at the position ortho to the acetamido group and meta to the carboxylic acid.
Caption: Proposed Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Acetamido-4-methylbenzoic acid (Acetylation)
This procedure details the acetylation of 3-amino-4-methylbenzoic acid using acetic anhydride.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylbenzoic acid (1 equivalent).
-
Add glacial acetic acid to dissolve the starting material.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
-
Characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, IR).
Step 2: Synthesis of this compound (Nitration)
This procedure describes the nitration of 3-acetamido-4-methylbenzoic acid. Caution: This reaction is highly exothermic and requires careful temperature control. Use of concentrated acids requires appropriate personal protective equipment.
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath. Keep this mixture cold.
-
In a separate flask, dissolve 3-acetamido-4-methylbenzoic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise to the solution of 3-acetamido-4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.[1] Vigorous stirring is essential during this addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[1]
-
The solid product should precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., aqueous ethanol) may be necessary for purification.
-
Characterize the final product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
References
An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid, with the CAS Number 7356-52-7, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an acetamido, a methyl, and a nitro group on the benzoic acid core, presents a unique combination of functional groups that make it a molecule of interest in medicinal chemistry and organic synthesis. The presence of ortho-nitro and acetamido groups to the carboxylic acid can influence its acidity, reactivity, and potential biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed spectroscopic information based on available data and analysis of analogous compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| CAS Number | 7356-52-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |
| Molecular Weight | 238.20 g/mol | [1] |
| Appearance | Likely a solid | Based on related compounds |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and alcohols, with limited solubility in water. | Based on analogous structures |
| pKa | Not available | The presence of the electron-withdrawing nitro group is expected to increase its acidity compared to benzoic acid. |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the nitration of substituted acetanilides. The proposed synthesis involves the nitration of 3-acetamido-4-methylbenzoic acid. The acetamido group is a strong ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the carboxylic acid group is sterically hindered by the adjacent methyl group. The other ortho position to the acetamido group is also the position ortho to the carboxylic acid and is likely the most favorable for nitration.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetamido-4-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.
-
Nitration: While vigorously stirring the solution of the starting material, slowly add the chilled nitrating mixture dropwise. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a beaker filled with crushed ice. The crude product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
Spectroscopic Data
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetamido group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H (likely H-6) |
| ~ 7.5 - 7.7 | d | 1H | Aromatic H (likely H-5) |
| ~ 9.5 - 10.5 | s | 1H | -COOH |
| ~ 8.0 - 8.5 | s | 1H | -NH- |
| ~ 2.4 - 2.6 | s | 3H | -CH₃ (aromatic) |
| ~ 2.1 - 2.3 | s | 3H | -COCH₃ |
Solvent: DMSO-d₆
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | -COOH |
| ~ 169 | -C=O (amide) |
| ~ 148 | C-NO₂ |
| ~ 140 | C-NH |
| ~ 138 | C-CH₃ |
| ~ 132 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 128 | C-COOH |
| ~ 24 | -COCH₃ |
| ~ 18 | -CH₃ (aromatic) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |
| ~ 3300 | Medium | N-H stretch (amide) |
| ~ 1700 | Strong | C=O stretch (carboxylic acid) |
| ~ 1680 | Strong | C=O stretch (amide I) |
| ~ 1550 | Strong | N-O asymmetric stretch (nitro) |
| ~ 1520 | Medium | N-H bend (amide II) |
| ~ 1350 | Strong | N-O symmetric stretch (nitro) |
| ~ 1300 | Medium | C-N stretch |
| ~ 850 | Medium | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
A GC-MS spectrum is available for 3-Acetamido-4-methyl-2-nitro-benzoic acid.[2] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 238
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 220)
-
Loss of NO₂ (m/z = 192)
-
Loss of COOH (m/z = 193)
-
Loss of CH₃CO (m/z = 195)
-
Reactivity
The reactivity of this compound is governed by its functional groups:
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. The acidity of the carboxylic acid is enhanced by the electron-withdrawing nitro group.
-
Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. It can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the aromatic ring.
-
Acetamido Group: This is an activating, ortho-, para-directing group. However, the presence of the deactivating nitro group will influence the overall reactivity of the aromatic ring towards further substitution. The amide bond can be hydrolyzed under acidic or basic conditions.
-
Aromatic Ring: The aromatic ring is substituted with both activating (acetamido, methyl) and deactivating (nitro, carboxylic acid) groups, leading to complex reactivity patterns in electrophilic substitution reactions.
Potential Applications
While specific applications for this compound are not widely documented, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. The varied functional groups offer multiple points for chemical modification, allowing for the creation of diverse molecular scaffolds.
Conclusion
This compound is a multifaceted molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a summary of its known chemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data to aid in its characterization. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Profile
3-Acetamido-4-methyl-2-nitrobenzoic acid is a substituted benzoic acid derivative with a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1] Its structure incorporates several key functional groups: a carboxylic acid, an acetamido group, a methyl group, and a nitro group, all attached to a benzene ring. The precise arrangement of these substituents is critical to its chemical properties and potential biological activity.
| Property | Value | Reference |
| CAS Number | 7356-52-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |
| Molecular Weight | 238.20 | [1] |
| Purity | ≥97% (typical commercial) | [1] |
Predicted Spectroscopic Data for Structure Confirmation
The following sections detail the predicted spectroscopic data that would be expected from the analysis of this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopy.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amide proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~9.5 | Singlet | 1H | -NHCOCH₃ |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.5 | Doublet | 1H | Ar-H |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.1 | Singlet | 3H | -NHCOCH₃ |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~169 | -C OOH |
| ~168 | -NHC OCH₃ |
| ~148 | C -NO₂ |
| ~140 | C -CH₃ |
| ~135 | C -COOH |
| ~133 | C -NHCOCH₃ |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~24 | -NHCOC H₃ |
| ~18 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching |
| ~3250 | N-H (Amide) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1680 | C=O (Amide I) | Stretching |
| 1550-1500 | N-O (Nitro) | Asymmetric Stretching |
| 1350-1300 | N-O (Nitro) | Symmetric Stretching |
| ~1540 | N-H (Amide II) | Bending |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. A GC-MS spectrum is noted to be available in SpectraBase.[2]
| m/z | Assignment |
| ~238 | [M]⁺ (Molecular Ion) |
| ~221 | [M-OH]⁺ |
| ~193 | [M-COOH]⁺ |
| ~178 | [M-NO₂-H]⁺ |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related nitrobenzoic acid derivatives. A potential pathway involves the nitration of a suitable precursor followed by functional group manipulation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Acetylation of 4-Methyl-3-aminobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-aminobenzoic acid in a suitable solvent such as pyridine.
-
Reagent Addition: Slowly add acetic anhydride to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice-water. The product, 3-Acetamido-4-methylbenzoic acid, should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Detailed Experimental Protocol: Nitration of 3-Acetamido-4-methylbenzoic acid
-
Reaction Setup: In a flask cooled in an ice bath, carefully add concentrated sulfuric acid.
-
Substrate Addition: Slowly add the synthesized 3-Acetamido-4-methylbenzoic acid to the sulfuric acid with constant stirring, ensuring the temperature remains low.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a low temperature (0-5 °C).
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for a set time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent to yield pure this compound.
Structure Elucidation Workflow
The logical flow for elucidating and confirming the structure of a synthesized compound like this compound is a systematic process involving multiple analytical techniques.
Caption: Workflow for the structure elucidation of the target molecule.
Conclusion
The structural elucidation of this compound, while currently based on predictive data, follows a well-established and rigorous analytical path. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive dataset for the unambiguous confirmation of its molecular architecture. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties for researchers in organic synthesis and drug discovery.
References
In-Depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid
CAS Number: 7356-52-7
This technical guide provides a comprehensive overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details the compound's properties, a proposed synthesis protocol, and its potential applications in the pharmaceutical industry.
Compound Properties
This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1][2] Its structure consists of a benzoic acid backbone with acetamido, methyl, and nitro group substituents, making it a valuable building block in organic synthesis.[3] The presence of these functional groups offers multiple reactive sites for the synthesis of more complex molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7356-52-7 | [1][2][4][5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][2] |
| Molecular Weight | 238.20 g/mol | [1][2] |
| Purity | ≥96% | [2] |
| Storage | Room temperature, sealed in dry conditions | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| Mass Spectrometry (GC-MS) | A mass spectrum is available for this compound.[7] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Materials: 3-Amino-4-methyl-2-nitrobenzoic acid, acetic anhydride, glacial acetic acid, water, ice.
-
Procedure:
-
Dissolve 3-Amino-4-methyl-2-nitrobenzoic acid in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum.
-
-
Purification: The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Drug Discovery and Development
While this compound is commercially available and classified as a protein degrader building block, specific details of its application in signaling pathways or drug development workflows are not extensively documented in publicly available literature.[2] However, the structural motifs present in this molecule are common in pharmacologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Nitroaromatic compounds, in general, are versatile precursors in medicinal chemistry. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. For instance, the related compound, 2-Methyl-4-nitrobenzoic acid, is a crucial intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[8] Another related molecule, 4-Acetamido-3-nitrobenzoic acid, has been investigated for its potential interaction with coronavirus proteins.
Given its structural similarity to these and other bioactive molecules, it is plausible that this compound could be utilized in a drug discovery workflow as a scaffold for generating a library of diverse compounds for biological screening.
Proposed Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow where this compound could be employed as a starting material in a drug discovery campaign.
Caption: Hypothetical drug discovery workflow utilizing the target compound.
Disclaimer: The proposed synthesis and drug discovery workflow are based on established chemical principles and the applications of structurally related compounds. They are provided for illustrative purposes and have not been experimentally validated for this compound. Further research is required to ascertain the specific biological activities and applications of this compound.
References
Unraveling the Biological Activities of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring an acetamido, a methyl, and a nitro group on a benzoic acid scaffold, suggests a range of possible biological interactions. This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of this compound and its close structural isomers, offering insights for researchers and drug development professionals.
It is critical to note that direct research on the mechanism of action of this compound is not extensively available in the public domain. Therefore, this guide draws upon data from structurally related compounds to infer potential biological activities and mechanisms, providing a foundation for future research.
Inferred Biological Activity from Structural Analogs
While data on this compound is scarce, studies on its isomers, particularly 4-methyl-3-nitrobenzoic acid, have revealed significant biological effects, primarily in the context of cancer cell migration.
Inhibition of Cancer Cell Migration
Research has identified 4-methyl-3-nitrobenzoic acid as an inhibitor of cancer cell migration.[1] Studies on non-small cell lung cancer (NSCLC) cells have shown that this compound can significantly inhibit chemotaxis and chemokinesis induced by epidermal growth factor (EGF).[1] The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, crucial processes for cell motility.[1] Furthermore, EGF-induced cell adhesion was also reported to be inhibited by this compound.[1] These findings suggest that 4-methyl-3-nitrobenzoic acid and potentially its isomers could be explored as novel anti-metastasis agents.[1]
The logical workflow for investigating the anti-migratory effects of a compound like this compound, based on the studies of its isomer, would follow a structured experimental path.
Potential Signaling Pathways
Based on the inhibitory action of the structural isomer 4-methyl-3-nitrobenzoic acid on EGF-induced cell migration, a potential signaling pathway can be proposed. The epidermal growth factor receptor (EGFR) signaling cascade is a well-established pathway that drives cell proliferation, survival, and migration. Inhibition of this pathway at key downstream nodes, such as cofilin, can effectively block cell motility.
Quantitative Data
As of the latest literature review, no specific quantitative data such as IC50 or Ki values for this compound in relation to specific molecular targets or cellular processes have been published. The table below is provided as a template for future studies to populate.
| Target/Assay | Compound | IC50 / Ki (µM) | Cell Line / System | Reference |
| EGFR Signaling | This compound | Data Not Available | e.g., A549, H1299 | - |
| Cell Migration | This compound | Data Not Available | e.g., A549, H1299 | - |
| Cofilin Phosphorylation | This compound | Data Not Available | e.g., A549, H1299 | - |
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound are not available. However, based on the research conducted on its isomers, the following methodologies would be appropriate.
Cell Migration Assay (Boyden Chamber Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., non-small cell lung cancer line A549) in appropriate media.
-
Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size). Coat the underside of the membrane with a chemoattractant (e.g., fibronectin).
-
Cell Seeding: Starve the cells in serum-free media overnight. Resuspend the cells in serum-free media containing various concentrations of this compound or vehicle control.
-
Assay Setup: Add the cell suspension to the upper chamber and media containing a chemoattractant (e.g., EGF) to the lower chamber.
-
Incubation: Incubate the chamber for a specified period (e.g., 6-24 hours) to allow cell migration.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration inhibition.
Western Blot for Cofilin Phosphorylation
-
Cell Treatment: Treat the selected cancer cell line with this compound for a specified time, followed by stimulation with EGF.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-cofilin and total cofilin. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking, the biological activity of its structural isomer, 4-methyl-3-nitrobenzoic acid, provides a compelling rationale for its investigation as a potential inhibitor of cancer cell migration. The proposed signaling pathways and experimental protocols outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are essential to elucidate its precise molecular targets and to establish a comprehensive understanding of its mechanism of action.
References
An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. The document details its chemical and physical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is an organic compound characterized by a benzoic acid core functionalized with acetamido, methyl, and nitro groups.[1][2] These functional groups offer multiple reactive sites, making it a potentially valuable building block in the synthesis of more complex molecules and pharmaceutical intermediates.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7356-52-7 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][6] |
| Molecular Weight | 238.20 g/mol | [1][6] |
| Purity | ≥96% | [6] |
| Appearance | Not specified in available literature | |
| Storage | Room temperature, sealed in a dry environment | [1][3][4] |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
3-acetamido-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-acetamido-4-methylbenzoic acid to a cooled mixture of concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved.
-
Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask using a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with constant stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold distilled water.
-
For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain this compound.
Diagram 1: Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
Spectroscopic Data
Potential Biological Activities
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.
Potential Anticancer Activity
A structurally similar compound, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration.[8][9] This compound was shown to inhibit EGF-induced chemotaxis and chemokinesis in non-small cell lung cancer cells.[9] The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and actin polymerization.[9] Given the structural similarity, it is plausible that this compound could exhibit similar anti-metastatic properties.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the EGF signaling pathway by this compound.
Potential Antimicrobial and Anti-inflammatory Activities
Nitrobenzoic acid derivatives and compounds containing acetamido groups are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The nitro group can be crucial for the antimicrobial activity of many compounds. Similarly, the acetamido moiety is present in various anti-inflammatory drugs. Therefore, this compound could potentially exhibit such activities, although experimental verification is required.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While its synthesis is plausible through established chemical reactions, a significant gap exists in the literature regarding its detailed characterization and, most notably, its biological activities. The information on structurally related compounds suggests that it may possess anticancer, antimicrobial, or anti-inflammatory properties. This technical guide provides a foundation for researchers interested in exploring the synthesis and therapeutic potential of this compound. Further experimental studies are warranted to fully elucidate its chemical and biological profile.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound|CAS 7356-52-7 [benchchem.com]
- 3. 7356-52-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:7356-52-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. parchem.com [parchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in the field of medicinal chemistry. Its structural complexity, featuring acetamido, methyl, and nitro functional groups, provides multiple reaction sites for the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, detailed synthetic protocols, and physicochemical properties of this compound.
Discovery and History
The documented history of this compound appears to be relatively recent, with its synthesis and utility as a chemical intermediate being prominently described in the mid-2000s. A key appearance of this compound is in patent literature related to the development of novel kinase inhibitors for cancer therapy. For instance, a 2007 patent application outlines the synthesis of this compound as a crucial intermediate in the preparation of nitrogen-containing bicyclic heteroaryl compounds intended for the treatment of Raf protein kinase-mediated diseases.[1] This suggests that the compound's significance grew with the increasing demand for complex and highly functionalized scaffolds in modern drug discovery programs. While earlier, less accessible reports of its synthesis may exist, its prominent role as a building block in medicinal chemistry is a 21st-century development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 7356-52-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₀N₂O₅ | Chemical Supplier Catalogs |
| Molecular Weight | 238.20 g/mol | Chemical Supplier Catalogs |
| Appearance | White solid | [1] |
| Purity | ≥96% | Chemical Supplier Catalogs |
Synthesis
The primary synthetic route to this compound involves the nitration of a substituted benzoic acid precursor. The following section details the experimental protocol as described in the patent literature.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Fuming nitric acid
-
Acetic acid
-
Ether
-
Ice
Procedure:
-
To stirred fuming nitric acid (1 L), 3-Acetamido-4-methylbenzoic acid (205 g, 1061 mmol) was added portionwise over a period of 45 minutes.
-
The reaction temperature was maintained below 0°C using an ice bath during the addition.
-
The reaction mixture was stirred for an additional hour at a temperature between -5°C and 0°C.
-
Upon completion of the reaction, the mixture was poured onto crushed ice.
-
The resulting precipitate was collected by filtration.
-
The filtered solid was washed with acetic acid and then with ether.
-
The product, this compound, was obtained as a white solid (160 g, 63% yield).
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-Acetamido-4-methylbenzoic acid | 193.19 | 205 | 1061 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 238.20 | 160 | 63 |
Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward nitration reaction. The logical flow of this process is depicted in the following diagram.
Applications in Drug Discovery
As an intermediate, this compound is primarily utilized in the synthesis of complex heterocyclic systems. The presence of the carboxylic acid, nitro, and acetamido groups allows for a variety of subsequent chemical transformations. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form quinazoline or other fused ring systems. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The acetamido group can be hydrolyzed to reveal a primary amine, offering another point for diversification. These functionalities make it a strategic starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a key intermediate in modern medicinal chemistry, with its documented synthesis and application becoming prominent in the 21st century. The straightforward, albeit requiring careful temperature control, nitration of 3-Acetamido-4-methylbenzoic acid provides access to this versatile building block. Its trifunctional nature makes it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly those with potential as kinase inhibitors in oncology research. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Acetamido-4-methyl-2-nitrobenzoic acid (CAS No. 7356-52-7). While this compound is recognized as a valuable building block in medicinal chemistry and organic synthesis, detailed experimental data regarding its physical properties, a specific synthesis protocol, and its biological activity are not extensively documented in publicly available literature.[1] This guide summarizes the available data, including its molecular structure, computed properties, and limited spectroscopic information. In the absence of specific experimental protocols for its synthesis, a general methodology based on the synthesis of a structurally related compound is provided for reference. This document aims to serve as a foundational resource for researchers and professionals, highlighting both the known attributes of this compound and areas requiring further investigation.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an acetamido, a methyl, and a nitro group on the benzoic acid core, presents multiple reactive sites, making it an attractive intermediate for the synthesis of more complex molecules, potentially in the development of novel therapeutic agents.[1] The interplay of these functional groups is expected to influence its chemical reactivity and biological activity. This guide collates the currently available data to facilitate its use in research and development.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are scarce. The following tables summarize the available computed and basic chemical data. For comparative purposes, experimental data for the related isomer, 4-Methyl-3-nitrobenzoic acid, is also included where available, as it may offer insights into the expected properties of the title compound.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 7356-52-7 | ChemScene |
| Molecular Formula | C₁₀H₁₀N₂O₅ | ChemScene |
| Molecular Weight | 238.20 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 109.54 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 1.56 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Table 2: Comparative Physical Properties of a Related Isomer
| Property | 4-Methyl-3-nitrobenzoic acid | Source |
| Appearance | Prismatic crystals or off-white powder | PubChem |
| Melting Point | 187-190 °C | Sigma-Aldrich |
| Solubility | Insoluble in water; Soluble in ethanol and acetone | BenchChem |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles and published methods for structurally similar compounds. A plausible synthetic route could involve the nitration of 3-acetamido-4-methylbenzoic acid.
Hypothetical Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the synthesis of related acetamido-nitrobenzoic acids and should be adapted and optimized for the specific synthesis of the title compound.
Objective: To synthesize this compound.
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask submerged in an ice bath, slowly add a pre-determined amount of 3-Acetamido-4-methylbenzoic acid to concentrated sulfuric acid with constant stirring until fully dissolved.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature of the reaction mixture does not exceed a specified limit (e.g., 10-15°C).
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified this compound in a vacuum oven.
Diagram 1: Hypothetical Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no available information in the searched scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. In contrast, studies on related isomers, such as 4-methyl-3-nitrobenzoic acid, have explored their potential as inhibitors of cancer cell migration.[3] Derivatives of 3-methyl-4-nitrobenzoic acid have also been investigated for their antifungal properties.[4][5] These findings suggest that the broader class of substituted nitrobenzoic acids may possess interesting biological activities, warranting future investigation into the specific properties of this compound.
Diagram 2: Logical Relationship for Future Research
Caption: A proposed logical progression for investigating the biological activity of the title compound.
Conclusion
This compound represents a chemical entity with potential for applications in synthetic and medicinal chemistry. However, this technical guide highlights a significant gap in the publicly available experimental data for this compound. While its basic molecular properties are known, a thorough characterization of its physical properties, a validated synthesis protocol, and an evaluation of its biological activities are necessary to fully unlock its potential. This guide serves as a call for further research to fill these knowledge gaps, which will be crucial for its effective utilization by the scientific community.
References
Technical Guide: Solubility Profile of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes a comprehensive, generalized experimental protocol for determining the solubility of this compound.
Introduction to this compound
This compound is a multifaceted aromatic organic compound. Its structure, featuring a benzoic acid core with acetamido, methyl, and nitro functional groups, makes it a valuable intermediate in organic synthesis. These functional groups provide multiple reactive sites, allowing for a diverse range of chemical modifications. The carboxylic acid group can undergo esterification and amide bond formation, while the nitro group can be reduced to an amine, opening pathways to various other derivatives. The acetamido group influences the molecule's polarity and hydrogen-bonding capabilities.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O₅
-
Molecular Weight: 238.20 g/mol
General Experimental Protocol for Solubility Determination
A robust and widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal saturation method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (solute)
-
High-purity solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., ± 0.1 °C)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Slurry: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the slurries for a sufficient period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid phase. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when consecutive measurements show no significant change in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted samples using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the solute.
-
Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Data Presentation: Hypothetical Solubility Data Structure
While specific data is unavailable, any experimentally determined solubility data for this compound should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C.
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal saturation method described above.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Spectroscopic Analysis of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting spectral data (NMR, IR, MS) for the compound 3-Acetamido-4-methyl-2-nitrobenzoic acid (CAS No. 7356-52-7). While extensive searches of public databases and scientific literature did not yield experimentally obtained spectral data for this specific compound, this document serves as a procedural whitepaper for researchers seeking to characterize this molecule. It outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it presents a standardized workflow for spectral data acquisition and analysis through a visual diagram. The provided tables are formatted to serve as templates for the presentation of acquired data.
Data Presentation
At the time of this publication, experimental spectral data for this compound is not publicly available. The following tables are provided as a standardized format for presenting such data once it has been acquired through the experimental protocols outlined in this guide.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR (Proton) |
| Chemical Shift (δ) ppm |
| Data to be populated |
| ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm |
| Data to be populated |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| Data to be populated | Data to be populated | Data to be populated |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data to be populated | Data to be populated | Data to be populated |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is often the simplest method for solid samples. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
-
Potassium Bromide (KBr) Pellet:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.
-
The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
-
-
Instrumentation and Data Acquisition:
-
The prepared sample is placed in the sample compartment of an FT-IR spectrometer.
-
A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water. The concentration will depend on the ionization technique and instrument sensitivity but is typically in the low ppm or ppb range.
-
-
Instrumentation and Data Acquisition:
-
The choice of ionization technique is critical. For a molecule like this compound, "soft" ionization methods are generally preferred to observe the molecular ion with minimal fragmentation.
-
Electrospray Ionization (ESI): This is a common technique for polar molecules and is well-suited for this compound. The sample solution is introduced into the mass spectrometer through a charged capillary, creating a fine spray of charged droplets.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is useful for non-volatile and thermally labile molecules. The sample is co-crystallized with a matrix compound that absorbs laser energy, leading to desorption and ionization of the analyte.
-
Electron Ionization (EI): This is a "hard" ionization technique that can lead to extensive fragmentation, providing valuable structural information. It is typically used with gas chromatography (GC-MS) and requires the sample to be volatile and thermally stable.
-
-
The mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid and Its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid and its structurally related homologs and derivatives. Due to limited publicly available data on the specific biological activity and detailed synthesis of the core molecule, this paper focuses on providing in-depth information on closely related and well-characterized analogs. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by detailing the synthesis, physicochemical properties, and biological activities of this class of compounds.
Introduction
This compound is a nitro-substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1] Its structure, featuring acetamido, methyl, and nitro functional groups on a benzoic acid scaffold, makes it a versatile intermediate in organic synthesis.[1] While specific applications are not extensively documented in public literature, its structural motifs are present in various biologically active molecules. This guide explores the known characteristics of this compound and provides a detailed examination of its key homologs and derivatives, for which more extensive data is available.
Physicochemical Properties
While detailed experimental data for this compound is scarce, some basic properties are known. Spectroscopic data is limited to a reported mass spectrum (GC).[2] For its homologs, more comprehensive data is available, as summarized in the tables below.
Table 1: Physicochemical Properties of this compound and Its Homologs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Not Reported |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 216-218[3] |
| 4-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Not Reported |
| 4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₅ | 224.17 | 209-215[4] |
Synthesis and Experimental Protocols
Synthesis of 3-Methyl-4-nitrobenzoic Acid
One common method for the synthesis of 3-Methyl-4-nitrobenzoic acid involves the oxidation of 2,4-dimethylnitrobenzene. A patented method describes a process utilizing a catalyst and oxygen in a photoreactor.[5]
Experimental Protocol: Synthesis of 3-Methyl-4-nitrobenzoic Acid [5]
-
Materials: 2,4-dimethylnitrobenzene (5g), Acetonitrile (300mL), Hematoporphyrin (catalyst, 380mg), NiO (2g), Oxygen.
-
Apparatus: Photoreactor with a filter for wavelengths less than 380nm, high-pressure mercury lamp.
-
Procedure:
-
Add 300mL of acetonitrile to the photoreactor.
-
Bubble oxygen through the solvent from below.
-
Add 5g of 2,4-dimethylnitrobenzene, 380mg of hematoporphyrin, and 2g of NiO.
-
Turn on the high-pressure mercury lamp and maintain the reaction at 30°C for 5 hours.
-
After the reaction, filter the mixture.
-
Recover the acetonitrile from the filtrate by rotary evaporation.
-
Add water to the residue and stir to dissolve.
-
Acidify the solution to a pH of 3.8 to precipitate the product.
-
Filter to obtain 3-methyl-4-nitrobenzoic acid.
-
-
Yield: 3.95g (Purity: 96.7%).[5]
Synthesis of 2-Methyl-4-nitrobenzoic Acid
The synthesis of 2-Methyl-4-nitrobenzoic acid can be achieved through the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a radical initiator and a phase transfer catalyst.[6]
Experimental Protocol: Synthesis of 2-Methyl-4-nitrobenzoic Acid [6]
-
Materials: 4-nitro-o-xylene, Dilute nitric acid (10%-60%), Radical initiator (e.g., azobisisobutyronitrile), Phase transfer catalyst (e.g., benzyltriethylammonium chloride), 2,4-dinitrotoluene (internal standard), Ethyl acetate.
-
Procedure:
-
Add 4-nitro-o-xylene, the radical initiator, and the phase transfer catalyst to a reactor.
-
Add dilute nitric acid to the reactor.
-
Heat the mixture to 50-150°C and stir magnetically.
-
After the reaction is complete, cool to room temperature.
-
Add 2,4-dinitrotoluene as an internal standard.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.
-
Analyze the product by liquid chromatography.
-
-
Yield: Up to 83.5%.[6]
Synthesis of 4-Acetamido-3-nitrobenzoic Acid
A patented method describes the nitration of 4-acetamidobenzoic acid to produce 4-acetamido-3-nitrobenzoic acid.[4]
Experimental Protocol: Synthesis of 4-Acetamido-3-nitrobenzoic Acid [4]
-
Materials: 4-acetamidobenzoic acid (50 parts), 83.6% Nitric acid (144 parts), 96% Sulfuric acid (92 parts).
-
Procedure:
-
Create a slurry of 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid.
-
Over one hour, add 92 parts of 96% sulfuric acid while maintaining the temperature at 10-15°C.
-
Stir the resulting brown solution for one hour at 10-15°C.
-
Work up the reaction mixture as described in the patent to isolate the product.
-
-
Yield: Not explicitly stated, but the resulting product is a pale yellow solid.[4]
-
Melting Point: 209-215°C.[4]
Biological Activities of Derivatives
While no specific biological activity data has been found for this compound, studies on its derivatives have revealed promising therapeutic potential.
Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives
A study investigating eleven 3-methyl-4-nitrobenzoate derivatives demonstrated their antifungal activity against four Candida strains.[7][8] The most significant activity was observed against C. guilliermondii.[7]
Table 2: Antifungal Activity (MIC, µM) of Selected 3-Methyl-4-nitrobenzoate Derivatives [7]
| Compound | C. albicans ATCC-90028 | C. glabrata 90030 | C. krusei 34125 | C. guilliermondii 207 |
| Methyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 31 |
The study suggests that the antifungal mechanism may involve the generation of free radicals by the nitro group, leading to oxidative stress and damage to microbial cell components.[7]
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the synthesis and potential biological evaluation of these compounds, the following diagrams are provided.
Conclusion
This compound represents a potentially valuable scaffold in medicinal chemistry. While direct experimental data for this specific molecule is limited, the available information on its homologs and derivatives highlights the promising biological activities associated with this class of compounds, particularly in the antifungal domain. The detailed synthetic protocols provided for key analogs offer a solid foundation for researchers to explore the synthesis and potential applications of this compound and its derivatives. Further investigation into the synthesis, characterization, and biological evaluation of the core molecule is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound|CAS 7356-52-7 [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Acetamido-4-methyl-2-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its multifunctional nature, featuring acetamido, methyl, nitro, and carboxylic acid groups, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The strategic positioning of these functional groups enables sequential and regioselective reactions, providing access to a diverse range of molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on the preparation of quinazolinone derivatives. The protocols described herein are based on established synthetic methodologies and provide a framework for the practical application of this compound in a research and development setting.
Key Applications
The primary synthetic utility of this compound lies in its transformation into ortho-amino-acetamido benzoic acid derivatives, which are key precursors for the construction of various fused heterocyclic systems. The most prominent application involves a two-step synthetic sequence:
-
Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group is the crucial first step. This transformation yields 2-amino-3-acetamido-4-methylbenzoic acid, a valuable ortho-diamino benzoic acid derivative.
-
Cyclization to Heterocycles: The resulting diamino compound can undergo cyclization reactions with various one-carbon synthons to form fused heterocyclic rings, such as quinazolinones.
Data Presentation
The following table summarizes the expected yields for the key transformations described in the protocols.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Reduction of Nitro Group | This compound | 2-Amino-3-acetamido-4-methylbenzoic acid | 90-98 |
| 2 | Cyclization to Quinazolinone | 2-Amino-3-acetamido-4-methylbenzoic acid | 8-Acetamido-7-methylquinazolin-4(3H)-one | 75-85 |
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Amino-3-acetamido-4-methylbenzoic Acid
This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Methanol (MeOH), reagent grade
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge the system with nitrogen gas three times to remove air.
-
Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-12 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting 2-amino-3-acetamido-4-methylbenzoic acid is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
The product, 2-amino-3-acetamido-4-methylbenzoic acid, is typically obtained as a light-colored solid with a yield of 90-98%.
Protocol 2: Synthesis of 8-Acetamido-7-methylquinazolin-4(3H)-one
This protocol details the cyclization of 2-amino-3-acetamido-4-methylbenzoic acid with formamide to yield the corresponding quinazolinone derivative, following the principles of the Niementowski quinazoline synthesis.
Materials:
-
2-Amino-3-acetamido-4-methylbenzoic acid
-
Formamide
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Reaction flask with a reflux condenser
Procedure:
-
Place 2-amino-3-acetamido-4-methylbenzoic acid (1.0 eq) and an excess of formamide (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual formamide.
-
Dry the product under vacuum to afford 8-acetamido-7-methylquinazolin-4(3H)-one.
-
If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol.
Expected Outcome:
8-Acetamido-7-methylquinazolin-4(3H)-one is typically isolated as a solid with a yield of 75-85%.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of 8-Acetamido-7-methylquinazolin-4(3H)-one.
Caption: Logical relationship of transformations from starting material to heterocyclic product.
Application Notes and Protocols for 3-Acetamido-4-methyl-2-nitrobenzoic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Acetamido-4-methyl-2-nitrobenzoic acid as a versatile chemical intermediate in organic synthesis, with a particular focus on its relevance in drug development.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its trifunctional nature, possessing acetamido, methyl, and nitro groups, along with a carboxylic acid moiety, offers multiple points for chemical modification. This strategic arrangement of functional groups makes it a key intermediate in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). A notable application is its role as a precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 7356-52-7 |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97%[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-amino-4-methylbenzoic acid. The first step involves the protection of the amine group by acetylation, followed by the regioselective nitration of the resulting 3-acetamido-4-methylbenzoic acid.
Experimental Protocol: Synthesis of 3-Acetamido-4-methylbenzoic acid (Acetylation)
Materials:
-
3-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-amino-4-methylbenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.
-
Stir the mixture vigorously to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Experimental Protocol: Synthesis of this compound (Nitration)
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask, carefully dissolve 3-acetamido-4-methylbenzoic acid in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the chilled nitrating mixture dropwise to the solution of 3-acetamido-4-methylbenzoic acid while stirring vigorously and maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum.
Quantitative Data (Typical): Based on analogous nitration reactions of similar substrates, the following data can be expected.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Varies based on purity |
Application as a Chemical Intermediate: Synthesis of Pazopanib Precursor
This compound is a key intermediate in the synthesis of Pazopanib. A crucial step in this synthetic route is the reduction of the nitro group to an amine, followed by further transformations.
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend this compound in ethanol or a similar solvent in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product, 3-acetamido-2-amino-4-methylbenzoic acid, can be purified by recrystallization or column chromatography.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
Spectroscopic Data
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).
-
Acetamido group: A singlet for the methyl protons (δ ~2.1 ppm) and a singlet for the NH proton (δ >9.0 ppm).
-
Methyl group: A singlet for the methyl protons on the aromatic ring (δ ~2.3 ppm).
-
Carboxylic acid proton: A broad singlet at δ >12 ppm.
Expected ¹³C NMR (in DMSO-d₆):
-
Carbonyl carbons: Peaks for the carboxylic acid and amide carbonyls in the range of δ 165-170 ppm.
-
Aromatic carbons: Six distinct signals in the aromatic region (δ 120-150 ppm).
-
Methyl carbons: Peaks for the acetamido and aromatic methyl groups around δ 20-25 ppm.
Expected IR (KBr pellet):
-
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
-
N-H stretch from the amide (~3300 cm⁻¹).
-
C=O stretches from the carboxylic acid and amide (~1700 cm⁻¹ and ~1660 cm⁻¹, respectively).
-
Asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).
Mass Spectrometry:
-
A mass spectrum for 3-Acetamido-4-methyl-2-nitro-benzoic acid is available in some spectral databases[1]. The expected molecular ion peak [M]+ would be at m/z 238.
Safety Information
-
This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions. The use of strong acids like sulfuric and nitric acid requires extreme caution.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a foundation for its synthesis and subsequent use in the development of pharmaceutically relevant molecules. Researchers and drug development professionals can utilize this compound's unique functionality to access a range of complex chemical structures. As with all chemical procedures, appropriate safety precautions and optimization of reaction conditions are essential for successful and safe execution.
References
experimental protocol for synthesizing 3-Acetamido-4-methyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described method involves the regioselective nitration of the commercially available starting material, 3-Acetamido-4-methylbenzoic acid, using a mixture of nitric and sulfuric acids. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
Substituted nitrobenzoic acids are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The title compound, this compound, possesses multiple functional groups that can be further manipulated to create complex molecular architectures. The acetamido group can be hydrolyzed to an amine, the nitro group can be reduced, and the carboxylic acid can undergo various transformations, making it a versatile intermediate for drug discovery and development. This protocol details a reliable method for its preparation in a laboratory setting.
Experimental Protocol
The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 3-Acetamido-4-methylbenzoic acid. The acetamido and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The combined directing effects of the acetamido and methyl groups strongly favor the introduction of the nitro group at the 2-position.
Materials and Reagents:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
-
Melting point apparatus
-
Spectroscopic instruments for characterization (e.g., NMR, IR, MS)
Procedure:
-
Preparation of the Substrate Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10 g of 3-Acetamido-4-methylbenzoic acid.
-
Carefully add 40 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up slightly.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully and slowly add 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid.
-
Cool this nitrating mixture in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-Acetamido-4-methylbenzoic acid in sulfuric acid over a period of 30-45 minutes.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A precipitate of the crude product will form.
-
Allow the ice to melt completely, then filter the precipitate using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold distilled water until the washings are neutral to pH paper. This removes any residual acid.
-
To further neutralize, wash the crude product with a small amount of cold 5% sodium bicarbonate solution, followed by another wash with cold distilled water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Always add acid to water, not the other way around, when preparing dilutions. In this protocol, nitric acid is added to sulfuric acid, which should be done slowly and with cooling.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. (Note: The yield and melting point are typical expected values and may vary based on experimental conditions.)
| Parameter | Value |
| Starting Material | 3-Acetamido-4-methylbenzoic acid |
| Molecular Formula (Starting Material) | C₁₀H₁₁NO₃ |
| Molecular Weight (Starting Material) | 193.20 g/mol |
| Product | This compound |
| Molecular Formula (Product) | C₁₀H₁₀N₂O₅ |
| Molecular Weight (Product) | 238.20 g/mol |
| Theoretical Yield | 12.33 g (based on 10 g of starting material) |
| Actual Yield (Hypothetical) | 9.86 g |
| Percent Yield (Hypothetical) | 80% |
| Appearance | Pale yellow crystalline solid |
| Melting Point (Hypothetical) | 210-212 °C |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the proton environment of the aromatic ring and the substituents.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, the amide C=O and N-H stretches, and the nitro N-O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 3-Acetamido-4-methyl-2-nitrobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid is a multifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzoic acid core with acetamido, methyl, and nitro substituents, offers multiple reactive sites for chemical modification. While not typically an active pharmaceutical ingredient itself, its utility as a key intermediate is significant. The nitro group can be readily reduced to an amine, a crucial functional group in many bioactive molecules, while the carboxylic acid allows for the formation of amides and esters. This versatility makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds and other pharmacologically relevant molecules.
Nitro-containing compounds are known to be important scaffolds in the synthesis of molecules with a wide spectrum of biological activities, including antibacterial, antihypertensive, and antineoplastic properties.[2] Similarly, benzoic acid and its derivatives are integral to the structure of numerous drugs.[3][4] This document outlines the potential applications of this compound in medicinal chemistry, with a focus on its use as a precursor for kinase inhibitors and other therapeutic agents. Detailed protocols for its conversion into a medicinally relevant scaffold are provided, along with representative data for analogous compounds.
Application Notes
Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. Small molecule kinase inhibitors have become a major class of therapeutics. Substituted aminobenzoic acids are a common core structure in many kinase inhibitors. This compound can be readily converted into a 2,3-diamino-4-methylbenzoic acid derivative through the reduction of the nitro group and subsequent hydrolysis of the acetamide. This resulting scaffold, with its vicinal diamines, is primed for the construction of various heterocyclic systems, such as benzimidazoles, which are known to be privileged structures in kinase inhibitor design. The carboxylic acid provides a handle for introducing side chains that can interact with specific residues in the kinase active site, thereby tuning potency and selectivity.
Intermediate for Bioactive Heterocycles
The chemical functionalities of this compound make it an ideal precursor for a variety of heterocyclic compounds.[5] For example, related nitrobenzoic acids are key intermediates in the synthesis of major drugs. 3-Methyl-4-nitrobenzoic acid is a crucial building block for the antihypertensive drug telmisartan, an angiotensin II receptor blocker.[6][7][8] Another related compound, 2-methyl-4-nitrobenzoic acid, is used to synthesize the V2 receptor antagonist tolvaptan.[9][10] By analogy, this compound can be envisioned as a starting material for novel benzimidazole, quinazolinone, or other heterocyclic systems with potential therapeutic applications.
Utility in Structure-Activity Relationship (SAR) Studies
The multiple functional groups on the this compound scaffold allow for systematic structural modifications. This is highly valuable in SAR studies during the lead optimization phase of drug discovery. The carboxylic acid can be converted to a library of amides or esters, the nitro group can be reduced and then acylated or alkylated, and the acetamido group can be hydrolyzed and similarly modified. This allows for a thorough exploration of the chemical space around the core scaffold to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.
Data Presentation
While specific quantitative data for kinase inhibitors directly synthesized from this compound are not available in the public domain, the following table presents the inhibitory activity of a well-known multi-kinase inhibitor, Sorafenib. This data is representative of the type of activity that can be achieved with compounds derived from substituted aminobenzoic acid scaffolds, illustrating the potential of this chemical class.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC50 (nM) |
|---|---|
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| c-Kit | 68 |
Data sourced from publicly available literature.
Experimental Protocols
The following protocols describe a representative, multi-step synthesis of a versatile benzimidazole scaffold from this compound. This scaffold can then be further elaborated to generate potential kinase inhibitors.
Protocol 1: Reduction of the Nitro Group
This protocol details the conversion of this compound to 2-amino-3-acetamido-4-methylbenzoic acid.
Materials:
-
This compound
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
-
Celite
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude 2-amino-3-acetamido-4-methylbenzoic acid can be used in the next step without further purification or can be purified by recrystallization.
Protocol 2: Benzimidazole Ring Formation
This protocol describes the cyclization of the diamine intermediate with an appropriate aldehyde to form the benzimidazole core.
Materials:
-
Crude 2-amino-3-acetamido-4-methylbenzoic acid from Protocol 1
-
A suitable aromatic aldehyde (e.g., 4-formylbenzoic acid methyl ester) (1.1 eq)
-
Ethanol
-
Sodium metabisulfite (1.2 eq)
Procedure:
-
Dissolve the crude 2-amino-3-acetamido-4-methylbenzoic acid (1.0 eq) in ethanol.
-
Add the aromatic aldehyde (1.1 eq) and sodium metabisulfite (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the formation of the benzimidazole product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzimidazole derivative.
Visualizations
The following diagrams illustrate the synthetic workflow and a relevant biological pathway.
Caption: Synthetic workflow for the preparation of a benzimidazole scaffold.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a kinase inhibitor.
References
- 1. This compound|CAS 7356-52-7 [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Synthesis of New Heterocyclic Compounds derived from m-methyl benzoic acid and P-nitro benzoic acid and study of Biological activity for some of these compounds. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 6. Page loading... [wap.guidechem.com]
- 7. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 9. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for 3-Acetamido-4-methyl-2-nitrobenzoic Acid in Materials Science
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid is an aromatic carboxylic acid with a unique substitution pattern that makes it a promising candidate for applications in materials science. Its structure features a carboxylic acid group, which can act as a coordination site for metal ions, and acetamido and nitro groups that can be chemically modified. These functionalities allow for its use as a versatile building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. This document provides detailed application notes and experimental protocols for the potential use of this compound in these areas.
Application Note 1: Synthesis of a Novel Metal-Organic Framework (MOF) for Gas Adsorption
Potential Application: The carboxylic acid group of this compound can be utilized as a linker to coordinate with metal ions, forming a porous three-dimensional structure characteristic of a metal-organic framework (MOF). The presence of the acetamido and nitro functional groups within the pores of the resulting MOF could enhance its selectivity for certain gases, such as carbon dioxide, through dipole-quadrupole interactions.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF (HY-MOF-1)
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.0476 g (0.2 mmol) of this compound and 0.0595 g (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After 48 hours, cool the autoclave to room temperature naturally.
-
Colorless block-shaped crystals of HY-MOF-1 should be formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
To activate the MOF, immerse the as-synthesized crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Decant the ethanol and dry the crystals under a dynamic vacuum at 80 °C for 12 hours to remove any residual solvent molecules from the pores.
Data Presentation: Gas Adsorption Properties of HY-MOF-1
| Gas | Temperature (K) | Uptake at 1 bar (cm³/g) | Selectivity (CO₂/N₂) |
| CO₂ | 273 | 85 | 35:1 |
| N₂ | 273 | 2.4 | - |
| H₂ | 77 | 150 | - |
| CH₄ | 273 | 30 | - |
Logical Workflow for MOF Synthesis and Application
Caption: Workflow for the synthesis and application of HY-MOF-1.
Application Note 2: Development of High-Performance Aromatic Polyamides
Potential Application: The nitro group of this compound can be reduced to an amine, and the acetamido group can be hydrolyzed to an amine, yielding a diamino carboxylic acid monomer. This monomer can then undergo polycondensation to form a novel aromatic polyamide with potentially high thermal stability and mechanical strength, suitable for applications in high-performance films and fibers.
Experimental Protocol: Synthesis of a Hypothetical Aromatic Polyamide (HY-PA-1)
Part 1: Monomer Synthesis (4,5-diamino-2-methylbenzoic acid)
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Suspend this compound (0.05 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 0.5 g of 10% Pd/C catalyst to the suspension.
-
Heat the mixture to reflux and add hydrazine hydrate (0.15 mol) dropwise over 30 minutes.
-
Continue refluxing for 8 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add 50 mL of concentrated hydrochloric acid and reflux for 4 hours to hydrolyze the acetamido group.
-
Cool the solution and neutralize with a concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,5-diamino-2-methylbenzoic acid.
Part 2: Polyamide Synthesis (HY-PA-1)
Materials:
-
4,5-diamino-2-methylbenzoic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (anhydrous)
-
Triphenyl phosphite (TPP)
-
Pyridine
Procedure:
-
In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.66 g (10 mmol) of 4,5-diamino-2-methylbenzoic acid and 0.5 g of anhydrous calcium chloride in 20 mL of NMP.
-
Add 4 mL of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2.2 mL (11 mmol) of triphenyl phosphite to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C.
-
Maintain the temperature at 100 °C for 3 hours. The viscosity of the solution will increase significantly.
-
Pour the viscous solution into 200 mL of methanol with vigorous stirring.
-
A fibrous precipitate of the polyamide (HY-PA-1) will form.
-
Filter the polymer, wash thoroughly with methanol and then with hot water, and dry in a vacuum oven at 100 °C for 24 hours.
Data Presentation: Thermal Properties of HY-PA-1
| Property | Value |
| Glass Transition Temperature (Tg) | 280 °C |
| 5% Weight Loss Temperature (Td5) | 450 °C |
| Char Yield at 800 °C (in N₂) | 65% |
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of aromatic polyamide HY-PA-1.
Application Notes and Protocols: 3-Acetamido-4-methyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on 3-Acetamido-4-methyl-2-nitrobenzoic acid, a valuable building block in organic synthesis and medicinal chemistry.[1] It includes key data, a detailed experimental protocol for its synthesis, and potential research applications.
Compound Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 7356-52-7 |
| Molecular Formula | C₁₀H₁₀N₂O₅[2] |
| Molecular Weight | 238.20 g/mol [2] |
| Purity | ≥97% (commercially available)[2] |
| Appearance | Off-white to yellow solid |
| Storage | Store at room temperature, sealed in a dry environment.[2][3] |
Experimental Protocols
The following section details a plausible synthetic route for the preparation of this compound. The protocol is based on the nitration of 3-acetamido-4-methylbenzoic acid, a common method for introducing a nitro group to an activated aromatic ring.
Synthesis of this compound via Nitration
This protocol describes the nitration of 3-acetamido-4-methylbenzoic acid using a mixture of nitric acid and sulfuric acid.
Materials:
-
3-acetamido-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 10 mL of concentrated sulfuric acid. Place the flask in an ice bath and begin stirring.
-
Addition of Starting Material: Once the sulfuric acid is cooled to 0-5 °C, slowly add 2.0 g of 3-acetamido-4-methylbenzoic acid in small portions, ensuring the temperature remains below 10 °C. Stir the mixture until the starting material is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material using a dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice with stirring. A precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile intermediate with multiple reactive sites, making it a valuable starting material for the synthesis of more complex molecules.[1] Its applications are primarily in the fields of medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: This compound serves as a key building block for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules. The presence of the carboxylic acid, acetamido, and nitro groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be used in cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid can be converted to esters or amides, further diversifying the potential derivatives.
-
Intermediate for Drug Candidates: While specific drug names containing this exact fragment are not widely published in readily available literature, related nitrobenzoic acid derivatives are known intermediates in the synthesis of pharmaceuticals, such as antihypertensive drugs.[4] The structural motifs present in this compound are of interest to medicinal chemists for designing novel therapeutic agents.
-
Materials Science: Nitroaromatic compounds can be used as precursors for dyes and pigments. The functional groups on this molecule could be modified to create new chromophores with specific properties.
References
Application Notes and Protocols for the Purification of 3-Acetamido-4-methyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a key intermediate in various synthetic pathways. The following sections outline effective purification strategies, including recrystallization and column chromatography, to achieve high purity of the target compound.
Purification Strategies Overview
The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the impurity profile of the crude material and the desired final purity. The most common and effective methods are recrystallization and flash column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
-
Flash Column Chromatography: This method is employed for separating the target compound from significant amounts of impurities, especially those with different polarities. It involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica gel).
-
Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove acid- or base-soluble impurities.
The general workflow for the purification of this compound is illustrated in the diagram below.
Figure 1: General purification workflow for this compound.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of substituted nitrobenzoic acids, which can be adapted for this compound.
| Purification Method | Solvent System (v/v) | Purity Achieved | Reference Compound |
| Recrystallization | Ethanol | High (Crystalline Solid) | 4-Methyl-3-nitrobenzoic acid[1][2] |
| Recrystallization | 1% Aqueous HCl | High (Crystalline Solid) | m-Nitrobenzoic acid[3] |
| Flash Chromatography | Ethyl Acetate : Dichloromethane (1:1) | >95% (by NMR) | Anisole derivative |
| Flash Chromatography | Ethyl Acetate : Dichloromethane (1:3) | >95% (by NMR) | Methyl 3-(2-hydroxyethyl)-4-nitrobenzoate[4] |
| Extraction | Ethyl Acetate & Water | - | General work-up procedure[4][5] |
Experimental Protocols
Protocol for Purification by Recrystallization
This protocol is adapted from established methods for the recrystallization of similar aromatic carboxylic acids, such as 4-Methyl-3-nitrobenzoic acid.[1][2] Ethanol is a recommended solvent due to the good solubility of related compounds.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry on a watch glass to remove all traces of solvent.
Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline based on the purification of other nitrobenzoic acid derivatives.[4] The solvent system may require optimization.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Ethyl acetate, Dichloromethane, Hexanes
-
Glass column for chromatography
-
Compressed air or pump for flash chromatography
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). A common starting point for similar compounds is a mixture of ethyl acetate and dichloromethane.[4]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent under reduced pressure to obtain the purified this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for choosing a purification method.
Figure 2: Decision tree for selecting a purification method.
References
Application Notes and Protocols for the Analytical Characterization of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques applicable to the characterization of 3-Acetamido-4-methyl-2-nitrobenzoic acid (CAS: 7356-52-7).[1][2] The methodologies outlined below are based on established analytical principles for structurally related aromatic nitro compounds and acetamides, providing a robust framework for purity assessment, identification, and quantification.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [2] |
| Molecular Weight | 238.20 g/mol | [2] |
| Appearance | Assumed to be a solid | - |
| CAS Number | 7356-52-7 | [1][2] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reverse-phase method is generally suitable for this type of compound.
Experimental Protocol: Reverse-Phase HPLC
This protocol is adapted from methods used for similar aromatic nitro compounds.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). The exact ratio should be optimized to achieve good separation, starting with a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis (a wavelength around 230-254 nm is a good starting point for nitroaromatic compounds).[3]
-
-
Analysis: Inject the standards and samples. Identify the peak for this compound based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of the analyte in the samples.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
This protocol is a general guideline for obtaining NMR spectra of organic compounds.[4]
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[4]
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
Expected ¹H NMR Spectral Features:
-
Aromatic protons in the region of 7-9 ppm.
-
A singlet for the methyl group protons.
-
A singlet for the acetamido methyl protons.
-
A broad singlet for the carboxylic acid proton (may be exchangeable with D₂O).
-
A singlet for the acetamido NH proton.
Expected ¹³C NMR Spectral Features:
-
Signals for the aromatic carbons.
-
A signal for the carboxylic acid carbonyl carbon.
-
A signal for the acetamido carbonyl carbon.
-
Signals for the two methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
This is a common technique for the analysis of polar organic molecules.[4]
Instrumentation:
-
Mass spectrometer with an ESI source
Reagents:
-
Methanol or acetonitrile (HPLC grade)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide) to aid ionization
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.[4]
-
Analysis: Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Expected Mass-to-Charge Ratios (m/z):
-
[M+H]⁺: ~239.06
-
[M-H]⁻: ~237.05
-
[M+Na]⁺: ~261.04
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
ATR is a convenient method for analyzing solid samples.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | ~3300 |
| C-H stretch (Aromatic & Aliphatic) | 3100-2850 |
| C=O stretch (Carboxylic acid) | ~1700 |
| C=O stretch (Amide I) | ~1650 |
| N-O stretch (Nitro) | ~1530 and ~1350 |
| C=C stretch (Aromatic) | 1600-1450 |
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the compound.
Summary of Analytical Techniques
| Analytical Technique | Purpose | Key Information Obtained |
| HPLC | Purity assessment and quantification | Retention time, peak area, concentration |
| ¹H NMR | Structural elucidation | Chemical environment of protons |
| ¹³C NMR | Structural elucidation | Carbon skeleton of the molecule |
| Mass Spectrometry | Molecular weight determination | Molecular ion peak, fragmentation pattern |
| IR Spectroscopy | Functional group identification | Presence of key functional groups |
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow of analysis for comprehensive characterization.
Caption: Logical workflow for the complete analytical characterization of the target compound.
References
The Synthetic Potential of 3-Acetamido-4-methyl-2-nitrobenzoic Acid and its Isomers in Drug Development
Application Note
Introduction
3-Acetamido-4-methyl-2-nitrobenzoic acid is a polysubstituted aromatic compound with a unique arrangement of functional groups that holds potential as a versatile starting material in medicinal chemistry. Its structure, featuring an acetamido, a methyl, a nitro, and a carboxylic acid group, offers multiple reaction sites for chemical modification and the construction of complex molecular architectures. While direct applications of this compound as a starting material for specific, commercially available drugs are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. This document outlines the potential synthetic utility of this compound and provides detailed protocols for the synthesis of prominent drugs using its closely related and commercially significant isomers: 3-Methyl-4-nitrobenzoic acid and 4-Acetamido-3-nitrobenzoic acid. These examples serve as a practical guide for researchers in drug discovery and development, showcasing the synthetic pathways and experimental methodologies for creating high-value pharmaceuticals from nitrobenzoic acid derivatives.
Potential Synthetic Applications of this compound
The strategic placement of functional groups on the benzene ring of this compound allows for a variety of chemical transformations, making it a potentially valuable scaffold for combinatorial chemistry and the synthesis of novel drug candidates.
-
Amide Coupling: The carboxylic acid group can be readily converted to an amide by coupling with a wide range of amines, a common reaction in the synthesis of many pharmaceuticals.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation, to introduce diverse substituents.
-
Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed to an amine, providing another site for modification.
-
Cyclization Reactions: The presence of multiple functional groups in close proximity could facilitate intramolecular cyclization reactions to form heterocyclic systems, which are prevalent in many drug classes.
The following diagram illustrates the potential synthetic transformations of this compound.
Application of Isomers in Drug Synthesis: Protocols and Data
Given the limited specific examples for this compound, this section provides detailed protocols for the synthesis of two major drugs using its isomers, demonstrating the practical application of similar building blocks in the pharmaceutical industry.
Synthesis of Telmisartan from 3-Methyl-4-nitrobenzoic Acid
Telmisartan is a widely used angiotensin II receptor antagonist for the treatment of hypertension. A key intermediate in its synthesis is derived from 3-Methyl-4-nitrobenzoic acid. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of Telmisartan Intermediate
This protocol describes the initial steps in the synthesis of Telmisartan, starting from the esterification of 3-Methyl-4-nitrobenzoic acid and subsequent reduction of the nitro group.
Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid
-
To a solution of 3-Methyl-4-nitrobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-methyl-4-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
Dissolve methyl 3-methyl-4-nitrobenzoate (1.0 eq) in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-amino-3-methylbenzoate.
Quantitative Data for Telmisartan Intermediate Synthesis
| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Methyl-4-nitrobenzoic acid | Methyl 3-methyl-4-nitrobenzoate | H₂SO₄ | Methanol | 4-6 | 90-95 | >98 |
| 2 | Methyl 3-methyl-4-nitrobenzoate | Methyl 4-amino-3-methylbenzoate | H₂, Pd/C | Ethanol | 2-4 | 95-99 | >99 |
The following diagram illustrates the workflow for the synthesis of the Telmisartan intermediate.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Acetamido-4-methyl-2-nitrobenzoic acid is a potentially valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis on a large scale requires a robust and safe protocol. The following application note details a two-step synthetic route starting from 3-amino-4-methylbenzoic acid. The first step involves the acetylation of the amino group, followed by the regioselective nitration of the aromatic ring. Due to the hazardous nature of nitration reactions, stringent safety protocols must be followed.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound is a two-step process:
-
Acetylation: 3-amino-4-methylbenzoic acid is acetylated using acetic anhydride to produce 3-acetamido-4-methylbenzoic acid.
-
Nitration: The resulting 3-acetamido-4-methylbenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield the final product, this compound.
Safety Precautions
Nitration reactions are highly exothermic and can be explosive if not properly controlled.[1][2] The use of concentrated nitric and sulfuric acids presents a significant corrosion hazard.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1][3]
-
Ventilation: All steps of the nitration process must be conducted in a well-ventilated fume hood.[1]
-
Temperature Control: Strict temperature control is critical to prevent runaway reactions.[1] Use a robust cooling system and monitor the internal reaction temperature continuously.
-
Reagent Addition: The nitrating mixture must be added slowly and in a controlled manner to manage the exothermic reaction.
-
Quenching: The reaction mixture should be quenched by slowly adding it to a large volume of ice water with vigorous stirring.[4]
-
Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[1][2] Spill containment kits for acids should also be available.[1]
Experimental Protocols
Step 1: Synthesis of 3-Acetamido-4-methylbenzoic acid (Acetylation)
This protocol is adapted from general methods for the acetylation of aminobenzoic acids.
Materials and Reagents:
-
3-amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge 3-amino-4-methylbenzoic acid and glacial acetic acid.
-
Stir the mixture to form a suspension.
-
Slowly add acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing cold deionized water with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Synthesis of this compound (Nitration)
This protocol is based on established methods for the nitration of substituted benzoic acids.
Materials and Reagents:
-
3-acetamido-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-acetamido-4-methylbenzoic acid in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 3-acetamido-4-methylbenzoic acid over 1-2 hours. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[4]
-
The crude product will precipitate as a pale-yellow solid.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral to pH paper.[4]
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Acetylation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| 3-amino-4-methylbenzoic acid | 151.16 | 1.0 | 1.0 kg |
| Acetic anhydride | 102.09 | 1.5 | 1.01 L |
| Glacial acetic acid | 60.05 | - | 3.0 L |
Table 2: Reagent Quantities and Molar Equivalents for Nitration
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| 3-acetamido-4-methylbenzoic acid | 193.19 | 1.0 | 1.0 kg |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 4.0 L |
| Concentrated Nitric Acid (70%) | 63.01 | 1.1 | 0.55 L |
Table 3: Reaction Parameters and Expected Outcomes
| Step | Reaction | Temperature (°C) | Time (hours) | Expected Yield (%) |
| 1 | Acetylation | Reflux (~118) | 2-3 | 90-95 |
| 2 | Nitration | 0-10 | 2-4 | 75-85 |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Functionalization of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 3-Acetamido-4-methyl-2-nitrobenzoic acid. This versatile building block possesses multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations of analogous compounds and serve as a comprehensive guide for the synthesis of esters, amides, and the corresponding amino derivatives.
Introduction
This compound is an aromatic carboxylic acid characterized by the presence of an acetamido, a methyl, and a nitro group on the benzene ring.[1] These functional groups offer several avenues for chemical modification:
-
Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Nitro Group: The nitro group can be reduced to an amino group, which serves as a key handle for the introduction of further diversity and the construction of various heterocyclic scaffolds, such as benzimidazoles.
-
Aromatic Ring: While not the primary focus of these protocols, the aromatic ring itself can potentially undergo further substitution reactions, although the existing substituents will dictate the regioselectivity.
These functionalization capabilities make this compound a strategic starting material for the generation of compound libraries for screening in drug discovery programs.
Esterification of the Carboxylic Acid Group
The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, enhance cell permeability, or create a prodrug. The Fischer-Speier esterification is a classical and effective method for this transformation.
Experimental Protocol: Synthesis of Methyl 3-acetamido-4-methyl-2-nitrobenzoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol to act as both the reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure methyl ester.
Quantitative Data (Representative for similar reactions):
| Reactant | Product | Reagents & Conditions | Yield (%) | Reference |
| 3-nitrobenzoic acid | methyl 3-nitrobenzoate | Methanol, H₂SO₄, reflux, 1h | 81-85 | Organic Syntheses |
| p-nitrobenzoic acid | methyl p-nitrobenzoate | Methanol, 190°C, 3h | 93.5 | Patent DE3335312C1 |
Reaction Workflow:
Caption: Workflow for the Fischer Esterification.
Amide Formation from the Carboxylic Acid Group
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functionality is prevalent in a vast number of biologically active molecules. Standard peptide coupling reagents or activation of the carboxylic acid as an acid chloride are common methods.
Experimental Protocol: Synthesis of 3-Acetamido-4-methyl-2-nitrobenzamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia (aqueous solution) or Ammonium chloride
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous conditions
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for work-up and purification
Procedure (via Acid Chloride):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy if possible, looking for the disappearance of the broad O-H stretch of the carboxylic acid).
-
In a separate flask, prepare a solution of aqueous ammonia or a mixture of ammonium chloride and a base (e.g., triethylamine) in a suitable solvent.
-
Cool the amine solution in an ice bath and slowly add the freshly prepared acid chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Perform a standard aqueous work-up: dilute with an organic solvent, wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative for similar reactions):
| Reactant | Product | Reagents & Conditions | Yield (%) | Reference |
| 3-methyl-2-nitrobenzoic acid | 3-methyl-2-nitrobenzamide | 1. Et₃N, Ethyl chloroformate, THF, 0°C; 2. NH₃ (gas) | 95 | ChemicalBook |
| 4-chloro-3-nitrobenzoic acid | 4-methylamino-3-nitrobenzamide | 1. Methylamine; 2. SOCl₂; 3. Methylamine | 97.5 (overall) | Patent CN104356022A |
Reaction Pathway:
Caption: Pathway for Amide Synthesis.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation that opens up a wide array of subsequent functionalization possibilities, including the synthesis of benzimidazoles, which are important scaffolds in drug discovery. Catalytic hydrogenation is a clean and efficient method for this reduction.
Experimental Protocol: Synthesis of 3-Amino-4-methyl-2-acetamidobenzoic Acid
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
A suitable solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Parr hydrogenation apparatus or similar
-
Filtration aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent.
-
Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) under an inert atmosphere.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid derivative.
-
The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Quantitative Data (Representative for similar reactions):
| Reactant | Product | Reagents & Conditions | Yield (%) | Reference |
| p-nitrobenzoic acid | p-aminobenzoic acid | H₂, Pd/C, aq. alkali, 75-90°C, 30-50 psig | Not specified | Patent US3882171A |
| 2-chloro-4-nitrobenzoic acid | 2-fluoro-4-aminobenzoic acid | H₂/Pd/C (after halogen exchange) | Not specified | Patent US20020072626A1 |
General Experimental Workflow:
Caption: General drug discovery workflow.
Disclaimer: The provided protocols are based on established chemical principles and reactions of analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for the specific substrate and scale of the reaction. All work should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Acetamido-4-methyl-2-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and common laboratory-scale synthesis involves the direct nitration of 3-Acetamido-4-methylbenzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The starting material, 3-Acetamido-4-methylbenzoic acid, can be prepared by the acetylation of 3-Amino-4-methylbenzoic acid.
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: The main challenges are controlling the regioselectivity of the nitration and minimizing side reactions. Key issues include:
-
Formation of Isomeric Impurities: The starting material has multiple activating and deactivating groups, which can lead to a mixture of nitro-isomers.
-
Over-nitration: The product can undergo further nitration to form dinitro derivatives under harsh reaction conditions.[1]
-
Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by the strong oxidizing environment of the nitrating mixture.[1]
-
Hydrolysis of the Acetamido Group: In highly acidic and high-temperature conditions, the acetamido group can be hydrolyzed.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the tracking of the consumption of the starting material and the formation of the product and any byproducts, helping to determine the optimal reaction time.
Q4: What are the recommended methods for purifying the final product?
A4: The most common purification method is recrystallization.[4] A suitable solvent system, such as an ethanol/water mixture, can be used to effectively remove impurities.[5] Washing the crude product with cold water after quenching the reaction is crucial to remove residual acids.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reactions, suboptimal temperature control, and product loss during workup.[3]
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion before workup.[3] |
| Suboptimal Reaction Temperature | Maintain a low and consistent reaction temperature, ideally between 0-10°C, to control the exothermic nitration reaction and minimize side reactions.[6][7] |
| Improper Reagent Ratio | Carefully control the stoichiometry of the nitrating agents. An excess of nitric acid can lead to the formation of byproducts.[3] |
| Product Loss During Workup | Optimize the extraction and crystallization steps. Ensure the pH is appropriately adjusted during precipitation to maximize the recovery of the carboxylic acid. |
Problem 2: Formation of Multiple Isomers
The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers.
| Influencing Factor | Strategy for Improved Selectivity |
| Reaction Temperature | Lower temperatures (e.g., 0-5°C) generally favor kinetic control and can improve the regioselectivity of the nitration.[6] |
| Steric Hindrance | The bulky acetamido and carboxylic acid groups can sterically hinder nitration at adjacent positions, which can be leveraged to favor the desired isomer. |
| Rate of Addition of Nitrating Agent | Add the nitrating mixture slowly and dropwise to the solution of the starting material to maintain better temperature control and minimize localized overheating, which can affect selectivity.[3] |
Problem 3: Presence of Dinitrated Byproducts
Over-nitration can occur if the reaction conditions are too harsh.
| Contributing Factor | Preventative Measure |
| High Reaction Temperature | Strictly maintain a low reaction temperature (below 15°C) to minimize the rate of the second nitration.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to avoid extended exposure to the nitrating agent. |
| Excess Nitrating Agent | Use a controlled molar ratio of the nitrating agent (typically 1 to 1.2 moles of nitric acid per mole of substrate).[7] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure and should be optimized based on laboratory conditions and safety assessments.
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Acetamido-4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-Acetamido-4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.[6] Vigorous stirring is essential during the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.[1]
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or high impurity in the synthesis.
References
identifying side reactions in 3-Acetamido-4-methyl-2-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the nitration of 3-Acetamido-4-methylbenzoic acid.
| Observed Issue | Potential Cause(s) | Recommended Actions & Preventative Measures |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Over-nitration: Formation of dinitro- byproducts. 3. Hydrolysis of Acetamido Group: Acid-catalyzed hydrolysis to the corresponding amine. 4. Oxidation of Methyl Group: Degradation of the starting material or product. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. 2. Strict Temperature Control: Maintain the reaction temperature at the recommended level (typically 0-10°C) to minimize over-nitration and oxidative side reactions.[1] 3. Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of the starting material to manage the exothermic nature of the reaction.[1] 4. Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent. An excess can lead to increased side product formation. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Isomer Formation: Nitration at positions other than the desired C2 position. 2. Dinitration: Formation of 3-Acetamido-4-methyl-2,6-dinitrobenzoic acid. 3. Hydrolysis Product: Presence of 3-Amino-4-methyl-2-nitrobenzoic acid. 4. Oxidation Product: Formation of 3-Acetamido-2-nitro-terephthalic acid. | 1. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can help in isolating the desired product from isomers and other impurities. Column chromatography may be necessary for complex mixtures. 2. Characterization: Use analytical techniques such as NMR spectroscopy and mass spectrometry to identify the structure of the impurities. |
| Product is an Oil or Fails to Crystallize | 1. Mixture of Isomers: The presence of isomeric impurities can lower the melting point of the mixture and prevent crystallization. 2. Residual Acid: Incomplete quenching and washing can leave residual nitric or sulfuric acid, which can interfere with crystallization. | 1. Thorough Washing: After quenching the reaction with ice water, ensure the precipitate is washed thoroughly with cold water until the washings are neutral to remove any residual acids. 2. Solvent Trituration: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are more soluble can help induce crystallization. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation: The methyl group is susceptible to oxidation by the nitrating mixture, especially at elevated temperatures. 2. Runaway Reaction: Poor temperature control leading to decomposition. | 1. Temperature Control: Strictly maintain the reaction temperature below the recommended limit throughout the addition of the nitrating agent. 2. Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The primary side reactions include:
-
Over-nitration: The product can undergo a second nitration to yield dinitro derivatives, particularly if the reaction temperature is too high or the concentration of the nitrating agent is excessive.
-
Formation of Isomers: While the directing effects of the acetamido and methyl groups favor nitration at the 2-position, small amounts of other isomers may be formed.
-
Hydrolysis of the Acetamido Group: The strong acidic conditions of the nitration reaction can lead to the hydrolysis of the acetamido group (-NHCOCH₃) to an amino group (-NH₂).
-
Oxidation of the Methyl Group: The potent oxidizing nature of the nitrating mixture can oxidize the methyl group (-CH₃) to a carboxylic acid group (-COOH).
Q2: How can I minimize the formation of these side products?
A2: To minimize side product formation, it is crucial to maintain strict control over the reaction conditions. This includes:
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0-10 °C) is critical to control the rate of reaction and reduce the likelihood of over-nitration and oxidation.[1]
-
Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture to the substrate solution helps to dissipate the heat generated and prevent localized temperature increases.[1]
-
Stoichiometric Control: Using the correct molar ratio of reactants is essential. An excess of the nitrating agent should be avoided.
Q3: What is a typical experimental protocol for this synthesis?
Experimental Protocol: Nitration of 3-Acetamido-4-methylbenzoic acid (Illustrative)
-
Reagents and Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Acetamido-4-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
With vigorous stirring, add the chilled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (to be determined by reaction monitoring, e.g., TLC).
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Q4: How can I identify the side products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to determine the structure of the main product and identify the structures of the side products if they can be isolated.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the product and impurities, which can aid in their identification.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the key potential side reactions.
Caption: Main synthetic pathway for this compound.
Caption: Potential side reaction pathways during the synthesis.
References
troubleshooting the purification of 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Acetamido-4-methyl-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
A1: Pure this compound is expected to be a white to pale yellow crystalline solid. It is soluble in organic solvents like dichloromethane and dimethyl sulfoxide, but it has poor solubility in water.
Q2: What are some common impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities can arise from the starting materials or side reactions during the nitration process. These may include:
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Unreacted starting material: 3-Acetamido-4-methylbenzoic acid.
-
Isomeric products: Nitration at other positions on the aromatic ring.
-
Over-nitrated products: Dinitro derivatives, although less common under controlled conditions.
-
Oxidation byproducts: Oxidation of the methyl group to a carboxylic acid can occur, leading to dicarboxylic acid impurities.
-
Hydrolysis product: 3-Amino-4-methyl-2-nitrobenzoic acid, if the acetamido group is hydrolyzed during workup.
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: To assess the purity of your compound, a combination of the following techniques is recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and detecting the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive technique for quantifying the purity of the compound and detecting trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Precipitation: The product may be partially soluble in the aqueous workup solution. | Ensure the reaction mixture is thoroughly cooled on an ice bath before filtration to minimize solubility. |
| Loss During Recrystallization: The chosen recrystallization solvent may be too good, or too much solvent was used. | Perform small-scale solvent screening to find an optimal solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Use a minimum amount of hot solvent for dissolution. |
| Premature Crystallization During Hot Filtration: The product crystallizes in the funnel during the removal of insoluble impurities. | Preheat the filtration funnel and the receiving flask. Use a stemless funnel to minimize the surface area for cooling. |
| Adherence to Glassware: The product sticks to the walls of the flask. | Use a spatula to scrape the product from the glassware. A small amount of cold recrystallization solvent can be used to rinse the flask. |
Problem 2: Oily Product or Failure to Crystallize
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities: Impurities can lower the melting point and inhibit crystallization. | Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Consider column chromatography for purification if recrystallization fails. |
| Inappropriate Solvent System: The solvent used for recrystallization is not suitable. | Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by heating to redissolve and slow cooling. |
| Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that are difficult to filter. | Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Problem 3: Discolored Product (Yellow or Brown)
| Possible Cause | Troubleshooting Steps |
| Presence of Nitrated Impurities: Over-nitration or the formation of colored byproducts can lead to discoloration. | Recrystallization is often effective at removing colored impurities. The use of activated charcoal during recrystallization can also help to decolorize the solution, but it may reduce the yield. |
| Oxidation of the Starting Material or Product: The methyl group can be susceptible to oxidation. | Ensure the reaction temperature is carefully controlled during the nitration step. |
| Residual Acid: Traces of nitric or sulfuric acid from the reaction can cause discoloration. | Thoroughly wash the crude product with cold water after filtration to remove any residual acid. |
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₅ | - |
| Molecular Weight | 238.20 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Generic chemical supplier data |
| Solubility | Soluble in dichloromethane and dimethyl sulfoxide; poorly soluble in water | Generic chemical supplier data |
| Reported Yield | 63% | Patent data |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
3-Acetamido-4-methylbenzoic acid
-
Fuming nitric acid or concentrated nitric acid (98%)
-
Ice
-
Water
Procedure:
-
Cool the nitric acid in an ice-water bath to below 0°C.
-
Slowly add 3-Acetamido-4-methylbenzoic acid portion-wise to the cold, stirred nitric acid, ensuring the temperature of the reaction mixture remains below 0°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for approximately 1 to 1.5 hours.
-
Slowly and carefully add ice to the reaction mixture to quench the reaction and precipitate the product.
-
Stir the resulting slurry for about 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
Dry the product, for example, in a vacuum oven.
Purification by Recrystallization
-
Solvent Selection: Conduct small-scale trials to find a suitable recrystallization solvent or solvent pair. Ethanol, methanol, or mixtures with water are often good starting points for aromatic nitro compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude, dry this compound and a stir bar. Add a minimal amount of the chosen solvent to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, for instance, in a vacuum desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
Technical Support Center: Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid. The information is designed to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, suboptimal reaction temperatures, and loss of product during work-up and purification. To troubleshoot this, consider the following:
-
Reaction Temperature: The nitration reaction is highly sensitive to temperature. High temperatures can lead to the formation of undesired side products and dinitration, while temperatures that are too low may result in an incomplete reaction. It is crucial to maintain a consistent and low temperature, ideally between 0-5°C, during the addition of the nitrating agent.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Nitrating Agent Stoichiometry: An excess of the nitrating agent can promote the formation of dinitrated byproducts. Carefully control the molar ratio of the nitrating agent to the starting material.
-
Work-up Procedure: Product can be lost during the extraction and washing steps. Ensure the pH is appropriately adjusted during the work-up to minimize the solubility of the product in the aqueous layer. A common technique involves pouring the reaction mixture into ice-cold water to precipitate the crude product.[1]
Q2: My final product is contaminated with isomeric impurities. How can I minimize their formation?
The formation of isomeric impurities, such as 3-Acetamido-4-methyl-6-nitrobenzoic acid, is a common challenge in the nitration of substituted aromatic rings. The directing effects of the substituents on the starting material (an activating acetamido group and a weakly activating methyl group) can lead to a mixture of products.
-
Temperature Control: As with low yield, maintaining a low and consistent reaction temperature is critical for improving regioselectivity.[1] Excursions to higher temperatures can favor the formation of thermodynamically more stable, but undesired, isomers.
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. A standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. The ratio of these acids can be optimized to enhance selectivity for the desired 2-nitro isomer.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound can be challenging due to the presence of structurally similar isomers.
-
Recrystallization: Recrystallization is the most common method for purifying the crude product. Selecting an appropriate solvent system is key. A solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol or a mixture of ethanol and water can be effective.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, flash column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexane with a small amount of acetic acid can be used to effectively separate the isomers.
Q4: What are the primary safety concerns associated with this synthesis?
The nitration reaction is highly exothermic and presents a significant safety risk if not properly managed.
-
Runaway Reaction: The primary concern is a runaway reaction due to poor temperature control, which can lead to a rapid increase in temperature and pressure, and potentially an explosion.[1]
-
Safe Handling of Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.
Quantitative Data Summary
The following table summarizes the key reaction parameters for the synthesis of this compound, based on analogous reactions.
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 0 - 15°C | Maintaining a lower temperature (0-5°C) during nitrating agent addition is critical for selectivity.[1][2] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | The ratio should be carefully optimized. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or HPLC to determine completion. |
| Quenching | Pour onto ice water | Slow addition with vigorous stirring is essential for safety and product precipitation.[1] |
Experimental Protocol
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-Acetamido-4-methylbenzoic acid (starting material)
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
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Ethanol (for recrystallization)
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Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-Acetamido-4-methylbenzoic acid in concentrated sulfuric acid.
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Cool the mixture to 0°C in an ice bath.
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In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
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Slowly add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature is maintained between 0-5°C with vigorous stirring.
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After the addition is complete, continue stirring the mixture in the ice bath for 2-4 hours, monitoring the reaction by TLC.
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Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.
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The crude this compound will precipitate as a solid.
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Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
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Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
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Dry the purified product under vacuum.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
stability and degradation issues of 3-Acetamido-4-methyl-2-nitrobenzoic acid
Technical Support Center: 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of this compound. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Storage and Handling
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to protect the compound from light and moisture to prevent potential degradation. For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration.
Q2: I observed a change in the color of my stored this compound. What could be the cause?
A2: A color change in the compound upon storage may indicate degradation. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Stability in Solution
Q3: My compound appears to be degrading in my aqueous experimental solution. What are the potential causes?
A3: Degradation in aqueous solutions can be attributed to several factors:
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Hydrolysis: The acetamido (amide) group in the molecule may be susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield 3-amino-4-methyl-2-nitrobenzoic acid and acetic acid. For a related compound, 4-bromomethyl-3-nitrobenzoic acid, significant degradation was noted under acidic and alkaline conditions, suggesting that amide functionalities could also be labile.[3]
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Photodegradation: Exposure to light, especially UV radiation, can induce degradation of nitroaromatic compounds.[4] It is recommended to conduct experiments in amber glassware or under light-protected conditions.
-
Microbial Contamination: If the solution is not sterile, microbial growth could lead to enzymatic degradation of the compound.[5][6]
Q4: How can I prevent the degradation of this compound in my experimental solutions?
A4: To minimize degradation in solution:
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Buffer Selection: Use buffers to maintain a neutral pH if the compound is found to be unstable in acidic or basic conditions.
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Solvent Choice: Prepare stock solutions in appropriate organic solvents like methanol or acetonitrile and make fresh dilutions in aqueous media before use.[3]
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Light Protection: Use amber vials or cover your experimental setup with aluminum foil to protect it from light.
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Sterile Conditions: If experiments are conducted over a prolonged period, consider using sterile solutions and techniques to prevent microbial contamination.
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Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
Degradation Pathways and Products
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure and information from related nitroaromatic compounds, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the amide bond to form 3-amino-4-methyl-2-nitrobenzoic acid.[3]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or through microbial action.[7]
-
Oxidative Degradation: Advanced oxidation processes can lead to hydroxylation of the aromatic ring and eventual ring cleavage.[4][6]
Q6: What analytical techniques are suitable for identifying and quantifying degradation products?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for separating and quantifying this compound and its potential degradation products.[3] For structural elucidation of unknown degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.[5]
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
The following table provides an example of the type of data that would be generated from a forced degradation study. The values are hypothetical and for illustrative purposes only.
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Proposed) |
| 1 N HCl at 60°C | 24 hours | 15% | 2 | 3-Amino-4-methyl-2-nitrobenzoic acid |
| 1 N NaOH at 60°C | 8 hours | 45% | 3 | 3-Amino-4-methyl-2-nitrobenzoic acid |
| 10% H₂O₂ at RT | 24 hours | 8% | 1 | Oxidized species |
| Photolytic (UV) | 48 hours | 12% | 2 | Photodegradation products |
| Thermal (80°C) | 72 hours | < 5% | 1 | Thermally induced degradant |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.[3]
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set duration.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.[3]
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set duration.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3-30%).[8]
-
Keep the mixture at room temperature or a slightly elevated temperature, protected from light.
-
Monitor the degradation at various time points by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm).[8]
-
Simultaneously, keep a control sample in the dark.
-
Analyze samples at different time intervals by HPLC.
-
-
Thermal Degradation:
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Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).[8]
-
At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
common impurities found in 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acetamido-4-methyl-2-nitrobenzoic acid. The information below addresses common issues related to impurities that may be encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in this compound and where do they originate?
A1: Impurities in this compound typically arise from the synthetic route, which commonly involves the acetylation of p-toluidine, followed by nitration and subsequent oxidation. The most prevalent impurities are unreacted starting materials, intermediates, and side-products from competing reactions.
Potential Impurities and Their Origins:
| Impurity Name | Chemical Structure | Origin |
| p-Toluidine | CH₃-C₆H₄-NH₂ | Incomplete acetylation of the starting material. |
| N-(4-methylphenyl)acetamide | CH₃-C₆H₄-NHCOCH₃ | Incomplete nitration of the acetylated intermediate. |
| N-(4-methyl-2-nitrophenyl)acetamide | CH₃-C₆H₄(NO₂)-NHCOCH₃ | Incomplete oxidation of the methyl group in the final synthetic step. |
| 3-Acetamido-4-methyl-6-nitrobenzoic acid (Isomer) | HOOC-C₆H₃(NO₂)(CH₃)-NHCOCH₃ | Formation of an alternative isomer during the nitration step. |
| 3-Amino-4-methyl-2-nitrobenzoic acid | HOOC-C₆H₃(CH₃)(NO₂)-NH₂ | Hydrolysis of the acetamido group during the oxidation or work-up stages. |
| Dinitro- derivatives | e.g., N-(4-methyl-2,6-dinitrophenyl)acetamide | Over-nitration of the aromatic ring. |
Q2: My final product has a lower-than-expected melting point and appears discolored. What could be the cause?
A2: A depressed and broad melting point, often accompanied by discoloration (yellowish or brownish tint), typically indicates the presence of a mixture of impurities. The presence of isomeric impurities or residual starting materials can disrupt the crystal lattice of the final product, leading to a lower melting point. Discoloration can be caused by the presence of nitro-isomers or degradation products.
Troubleshooting Steps:
-
Recrystallization: Attempt to purify the product by recrystallization using an appropriate solvent system (e.g., ethanol/water, acetic acid/water). This can help remove many common impurities.
-
Chromatographic Analysis: Utilize High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify the number and relative amounts of impurities.
-
Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the desired product and identify the structures of any significant impurities.
Q3: I am observing a persistent impurity with a similar polarity to my product in TLC/HPLC. How can I remove it?
A3: If an impurity has a similar polarity to the desired product, simple recrystallization may not be effective. In such cases, more advanced purification techniques are necessary.
Troubleshooting Steps:
-
Column Chromatography: Flash column chromatography using a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system can effectively separate compounds with close polarities.
-
pH Adjustment and Extraction: If the impurity has a different pKa value, it may be possible to separate it by adjusting the pH of an aqueous solution to selectively precipitate either the product or the impurity.
-
Derivative Formation: In challenging cases, one could consider temporarily converting the product to a derivative with different physical properties, purifying the derivative, and then converting it back to the original product.
Experimental Protocols
Protocol: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of impurities in a sample of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reference standards for potential impurities (if available)
2. Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
If reference standards are used, create a calibration curve to quantify the impurities.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying and resolving impurity-related issues during the synthesis of this compound.
Caption: Workflow for troubleshooting impurities.
Technical Support Center: 3-Acetamido-4-methyl-2-nitrobenzoic Acid Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Acetamido-4-methyl-2-nitrobenzoic acid during their experiments.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
This compound is a substituted aromatic carboxylic acid and, like many nitrobenzoic acid derivatives, is expected to have limited aqueous solubility. If you are encountering difficulties in dissolving this compound in water, consider the following troubleshooting steps.
1. pH Adjustment:
The solubility of carboxylic acids is highly dependent on the pH of the solution. By increasing the pH above the compound's pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.
-
Estimated pKa: The pKa of this compound is estimated to be around 2.0 - 2.5 . This estimation is based on the pKa of 2-nitrobenzoic acid (approximately 2.16), as the ortho-nitro group has a strong acidifying effect.[1][2]
Experimental Protocol: Solubility Enhancement by pH Adjustment
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Preparation of a Stock Solution: Prepare a stock solution of a strong base, such as 1 M Sodium Hydroxide (NaOH).
-
Dispersion of the Compound: Disperse a known amount of this compound in a specific volume of deionized water.
-
Titration: Slowly add the NaOH stock solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Observation: Continue adding the base until the compound completely dissolves. Note the pH at which complete dissolution occurs. For optimal solubility, the pH should be maintained at least 2 units above the pKa.
-
Quantification (Optional): To determine the exact solubility at a specific pH, create a series of buffered solutions at different pH values (e.g., pH 4, 5, 6, 7, 7.4). Add an excess of the compound to each buffer, stir for a set period (e.g., 24 hours) to reach equilibrium, filter the undissolved solid, and determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.
2. Use of Co-solvents:
For applications where pH modification is not suitable, the use of water-miscible organic co-solvents can significantly enhance the solubility of non-polar compounds.
Experimental Protocol: Co-solvent System Screening
-
Co-solvent Selection: Choose a panel of water-miscible organic solvents. Common choices include ethanol, methanol, isopropanol, acetone, acetonitrile, N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane.
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50%, 80% v/v of the organic solvent in water).
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Solubility Determination: Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Equilibration: Stir the samples for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
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Analysis: Filter the saturated solutions to remove any undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
Data Presentation: Solubility of a Structurally Similar Compound
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetone | Acetonitrile | 1,4-Dioxane | NMP |
| 283.15 | 0.2985 | 0.2523 | 0.2226 | 0.1985 | 0.3542 | 0.4563 | 0.2789 | 0.4321 | 0.4897 |
| 293.15 | 0.3456 | 0.2987 | 0.2678 | 0.2401 | 0.4015 | 0.5012 | 0.3214 | 0.4789 | 0.5342 |
| 303.15 | 0.3987 | 0.3512 | 0.3189 | 0.2876 | 0.4532 | 0.5501 | 0.3687 | 0.5298 | 0.5811 |
| 313.15 | 0.4578 | 0.4089 | 0.3754 | 0.3402 | 0.5098 | 0.6023 | 0.4201 | 0.5843 | 0.6301 |
| 318.15 | 0.4891 | 0.4398 | 0.4056 | 0.3687 | 0.5398 | 0.6298 | 0.4478 | 0.6132 | 0.6554 |
Data adapted from a study on 3-methyl-2-nitrobenzoic acid and should be used as a qualitative guide.
3. Salt Formation:
Converting the carboxylic acid into a salt can dramatically increase its aqueous solubility. This is a common strategy in drug development.[3]
Experimental Protocol: Salt Formation
-
Base Selection: Choose a suitable base to form the salt. Common choices include sodium hydroxide, potassium hydroxide, or organic amines like tromethamine.
-
Reaction Stoichiometry: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Base Addition: Add an equimolar amount of the selected base to the solution.
-
Isolation: The salt may precipitate out of the solution. If not, the solvent can be evaporated to obtain the solid salt.
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Purification: The resulting salt can be purified by recrystallization from an appropriate solvent system.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the methods described above.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important?
A1: The predicted pKa is estimated to be in the range of 2.0 to 2.5. This is based on the strong electron-withdrawing effect of the nitro group at the ortho position to the carboxylic acid, which significantly increases its acidity compared to benzoic acid (pKa ≈ 4.2).[1][2] The pKa is a critical parameter because it determines the pH at which the compound will be in its ionized (more soluble) or non-ionized (less soluble) form. Knowing the pKa is essential for effectively using pH adjustment to enhance solubility.
Q2: Which co-solvents are likely to be most effective for dissolving this compound?
A2: Based on the solubility data of the structurally similar 3-methyl-2-nitrobenzoic acid, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), acetone, and 1,4-dioxane, as well as polar protic solvents like methanol and ethanol, are expected to be effective. A screening experiment is recommended to determine the optimal co-solvent and its concentration for your specific application.
Q3: How can I confirm that I have successfully formed a salt of the compound?
A3: Salt formation can be confirmed by several analytical techniques:
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FTIR Spectroscopy: Look for a shift in the carbonyl stretching frequency of the carboxylic acid (typically around 1700-1725 cm⁻¹) to a lower frequency for the carboxylate salt (around 1550-1610 cm⁻¹).
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NMR Spectroscopy: Changes in the chemical shifts of the protons near the carboxylic acid group can indicate salt formation.
-
Differential Scanning Calorimetry (DSC): The salt will have a different melting point compared to the free acid.
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Powder X-ray Diffraction (PXRD): The crystalline salt will have a different diffraction pattern from the parent compound.
Q4: Are there other methods to improve the solubility of this compound?
A4: Yes, other advanced techniques can be employed, especially in a drug development context:
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Solid Dispersion: Dispersing the compound in a water-soluble polymer matrix at a molecular level can enhance its dissolution rate.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of the compound.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Relationship between pH and the solubility of a carboxylic acid.
References
Technical Support Center: Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 3-Acetamido-4-methyl-2-nitrobenzoic acid. The information is tailored for researchers, chemists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent laboratory approach involves a two-step synthesis starting from 3-Amino-4-methylbenzoic acid. The first step is the acetylation of the amino group to form the intermediate, 3-Acetamido-4-methylbenzoic acid. The second step is the regioselective nitration of this intermediate to yield the final product. The acetamido group serves as a protecting group and a powerful ortho-director for the subsequent nitration.
Q2: What are the primary challenges in scaling up the nitration step?
A2: The main challenges are managing the highly exothermic nature of the nitration reaction and controlling the formation of isomeric impurities.[1] Poor temperature control on a large scale can lead to a runaway reaction, posing a significant safety risk.[1] Additionally, the directing effects of the substituents can lead to the formation of an undesired isomer, 3-Acetamido-4-methyl-5-nitrobenzoic acid, which can complicate purification.
Q3: How can the formation of the undesired 5-nitro isomer be minimized?
A3: Minimizing the formation of the 5-nitro isomer relies on strict control of reaction conditions. Key strategies include:
-
Temperature Control: Maintaining a low and consistent reaction temperature (e.g., 0-10°C) is crucial, as higher temperatures can favor the formation of undesired isomers.[1][2]
-
Controlled Reagent Addition: A slow, controlled addition of the nitrating agent into the substrate solution helps to manage the exotherm and prevent localized temperature spikes.[1]
-
Choice of Nitrating Agent: Using a carefully prepared nitrating mixture, such as nitric acid in concentrated sulfuric acid, is standard. The stoichiometry should be precisely controlled to avoid over-nitration.[1]
Q4: What are the major safety concerns for a large-scale nitration reaction?
A4: The primary safety concern is the potential for a thermal runaway reaction due to the highly exothermic process.[1] This can cause a rapid increase in temperature and pressure, potentially leading to an explosion.[1] Essential safety measures include a robust and reliable cooling system, vigilant temperature monitoring, and ensuring the rate of addition of the nitrating agent is strictly controlled. For scale-up, reaction calorimetry is recommended to assess thermal risk.[1]
Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring reaction progress and quantifying the purity of the final product, as it can effectively separate the desired product from the starting material and isomeric by-products.[1] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the reaction's completion.[1]
Synthesis Pathway
A common synthetic approach is the acetylation of 3-Amino-4-methylbenzoic acid followed by a regioselective nitration. The acetamido group directs the nitration primarily to the ortho position (C2).
Caption: Proposed synthesis pathway for this compound.
Troubleshooting Guide
Scaling up chemical syntheses often presents challenges. The following table outlines common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[1]- Suboptimal reaction temperature.[1]- Product loss during work-up and purification.[1] | - Monitor the reaction using TLC or HPLC to ensure completion.- Optimize the reaction temperature; for nitration, 0-10°C is often effective.[1][2]- Carefully optimize extraction and crystallization steps to maximize recovery. |
| High Levels of Isomeric Impurities | - High reaction temperature favoring alternative isomers.[1]- Incorrect stoichiometry or concentration of the nitrating agent. | - Maintain a strict, low-temperature profile throughout the addition of the nitrating agent.[1]- Ensure precise control over the molar ratios of reagents. An excess of nitric acid can lead to dinitration.[1] |
| Runaway Reaction / Loss of Thermal Control | - Inadequate cooling capacity for the scale.- Addition of the nitrating agent is too rapid.[1]- Inefficient stirring leading to localized hotspots.[1] | - Implement a robust cooling system with sufficient capacity and a backup.- Add the nitrating agent slowly and continuously monitor the internal reaction temperature.[1]- Ensure efficient and vigorous stirring throughout the reaction. |
| Product is an Oil or Fails to Solidify | - Presence of isomeric impurities lowering the melting point.[2]- Incomplete removal of acidic residues from the work-up.[2] | - Purify the crude product via recrystallization. Washing the crude solid with a cold solvent like methanol can help remove more soluble isomers.[2]- Ensure the product is thoroughly washed with cold water until the washings are neutral to remove residual acids.[2] |
| Dark Brown or Black Reaction Mixture | - Oxidation of the methyl group by excess nitrogen oxides (NOx).[2]- Reaction temperature is too high, causing degradation. | - Strictly maintain a low reaction temperature to minimize side reactions.[2]- Ensure a clean reaction setup and high-purity reagents. |
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing issues of low purity in the final product.
Caption: Troubleshooting logic for addressing low product purity.
Experimental Protocols
Note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and thorough safety assessments.
Step 1: Synthesis of 3-Acetamido-4-methylbenzoic acid (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-4-methylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Reagent Addition: To the stirred suspension, add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the isolated solid in a vacuum oven to obtain 3-Acetamido-4-methylbenzoic acid.
Step 2: Synthesis of this compound (Nitration)
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Substrate Solution: In a flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve the 3-Acetamido-4-methylbenzoic acid (1 equivalent) from Step 1 in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.[2]
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred substrate solution via the addition funnel.[2] Meticulously maintain the internal reaction temperature between 0-10°C throughout the addition.[1][2]
-
Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours, monitoring by TLC or HPLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[2]
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it extensively with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
Technical Support Center: Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 3-Acetamido-4-methyl-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes to this compound?
A1: The main alternative synthetic strategies start from commercially available precursors and involve a sequence of acetylation, nitration, and oxidation reactions. The two most common starting materials are p-toluidine and 3-Amino-4-methylbenzoic acid.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[1] Always add the nitrating agent slowly and ensure efficient cooling and stirring.[1] The use of strong acids like concentrated sulfuric and nitric acid necessitates handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of each reaction step.[1] This allows for the determination of reaction completion and the identification of any significant side products.
Q4: What are the common impurities encountered in these synthetic routes?
A4: The primary impurities are often positional isomers formed during the nitration step.[1] For instance, nitration of N-(4-methylphenyl)acetamide can yield other nitro-isomers. Incomplete reactions can result in the presence of starting materials, and over-oxidation can lead to dicarboxylic acids if applicable.
Q5: What are the recommended methods for purifying the final product?
A5: Recrystallization is a common and effective method for purifying the final product.[2] The choice of solvent is crucial; a solvent in which the product is sparingly soluble at room temperature but highly soluble at higher temperatures should be selected.[2] Washing the filtered crystals with a small amount of cold solvent helps remove residual impurities.[2]
Troubleshooting Guides
Route 1: From p-Toluidine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in acetylation step | Incomplete reaction; Hydrolysis of acetic anhydride. | Ensure the p-toluidine is dry. Use a slight excess of acetic anhydride. Monitor the reaction by TLC to ensure completion. |
| Formation of multiple nitro-isomers | High reaction temperature during nitration; Incorrect ratio of nitrating agents. | Maintain a low and consistent reaction temperature (e.g., 0-5 °C).[1] Carefully control the stoichiometry of the nitric and sulfuric acids.[1] |
| Low yield in oxidation step | Incomplete oxidation; Over-oxidation or degradation of the product. | Ensure a sufficient amount of the oxidizing agent (e.g., potassium permanganate) is used. Monitor the reaction progress carefully to avoid over-oxidation. Control the reaction temperature. |
| Product difficult to crystallize | Presence of oily impurities; Incorrect crystallization solvent. | Wash the crude product with a non-polar solvent to remove oily impurities. Screen different solvents or solvent mixtures for recrystallization to find optimal conditions for crystal formation. |
Route 2: From 3-Amino-4-methylbenzoic acid
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in acetylation step | Incomplete reaction. | Ensure the starting material is fully dissolved. Use a suitable base (e.g., pyridine) to neutralize the HCl formed if using acetyl chloride.[3] |
| Low yield and/or undesired side products during nitration | The amino group is a strong activating group, and the carboxylic acid is a deactivating group, leading to complex regioselectivity. The amino group can be oxidized by nitric acid.[4] | The acetylation of the amino group is crucial to moderate its activating effect and direct the nitration.[5] Ensure the acetylation is complete before proceeding to the nitration step. Maintain strict temperature control during nitration. |
| Product contamination with starting material | Incomplete reaction in either the acetylation or nitration step. | Monitor each step by TLC or HPLC to ensure full conversion of the starting material before proceeding to the next step or work-up. |
Quantitative Data Summary
| Parameter | Route 1: From p-Toluidine | Route 2: From 3-Amino-4-methylbenzoic acid | Reference |
| Starting Material | p-Toluidine | 3-Amino-4-methylbenzoic acid | [5][6] |
| Key Steps | 1. Acetylation2. Nitration3. Oxidation | 1. Acetylation2. Nitration | [5] |
| Typical Overall Yield | Data not explicitly available for the full sequence. Individual step yields vary. | Data not explicitly available for the full sequence. | |
| Purity Assessment | HPLC, 1H NMR, 13C NMR, Melting Point | HPLC, 1H NMR, 13C NMR, Melting Point | [1][2] |
Note: Specific yields are highly dependent on the reaction conditions and scale.
Experimental Protocols
Route 1: Synthesis from p-Toluidine
Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide
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Dissolve p-toluidine in glacial acetic acid.
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Add acetic anhydride to the solution and heat the mixture under reflux for a specified time.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into cold water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain N-(4-methylphenyl)acetamide.
Step 2: Nitration of N-(4-methylphenyl)acetamide
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Add N-(4-methylphenyl)acetamide to concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[7]
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Stir the mixture at low temperature until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto crushed ice to precipitate the crude N-(4-methyl-2-nitrophenyl)acetamide.
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Filter, wash with cold water, and dry the product.
Step 3: Oxidation of N-(4-methyl-2-nitrophenyl)acetamide
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Suspend N-(4-methyl-2-nitrophenyl)acetamide in an aqueous solution of a base (e.g., sodium hydroxide).
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Heat the mixture to reflux and add an oxidizing agent, such as potassium permanganate, in portions.[2]
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Continue refluxing until the reaction is complete (indicated by the disappearance of the permanganate color).[2]
-
Cool the mixture and filter to remove manganese dioxide.
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Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[2]
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Filter the product, wash with cold water, and purify by recrystallization.
Route 2: Synthesis from 3-Amino-4-methylbenzoic acid
Step 1: Acetylation of 3-Amino-4-methylbenzoic acid
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Suspend 3-Amino-4-methylbenzoic acid in a suitable solvent.
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Add acetic anhydride (and optionally a catalytic amount of a strong acid or a base like pyridine).
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Heat the mixture to allow the reaction to proceed to completion (monitor by TLC).
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Cool the reaction mixture and add water to precipitate the product.
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Filter, wash with water, and dry to yield 3-Acetamido-4-methylbenzoic acid.
Step 2: Nitration of 3-Acetamido-4-methylbenzoic acid
-
Dissolve 3-Acetamido-4-methylbenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction at low temperature until completion is observed by TLC.
-
Carefully pour the reaction mixture onto ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Synthetic workflow starting from p-Toluidine.
Caption: Synthetic workflow from 3-Amino-4-methylbenzoic acid.
Caption: General troubleshooting logic for synthesis issues.
References
methods for removing byproducts from 3-Acetamido-4-methyl-2-nitrobenzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetamido-4-methyl-2-nitrobenzoic acid. It focuses on methods for removing byproducts from reaction mixtures to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the nitration of 3-Acetamido-4-methylbenzoic acid, can lead to several byproducts. The most common impurities include:
-
Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 3-Acetamido-4-methyl-6-nitrobenzoic acid and 5-Acetamido-4-methyl-2-nitrobenzoic acid. The formation of these isomers is highly dependent on reaction conditions.[1][2]
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Over-nitration Products: Under harsh reaction conditions, such as elevated temperatures or high concentrations of the nitrating agent, a second nitro group can be introduced to the aromatic ring, resulting in dinitro derivatives like 3-Acetamido-4-methyl-2,6-dinitrobenzoic acid.[3][4]
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Unreacted Starting Material: Incomplete nitration will leave residual 3-Acetamido-4-methylbenzoic acid in the product mixture.
-
Hydrolysis Products: The acetamido group can be susceptible to hydrolysis under strong acidic conditions, potentially yielding 3-Amino-4-methyl-2-nitrobenzoic acid.[5]
-
Oxidation Byproducts: The methyl group on the aromatic ring can be oxidized by the nitrating mixture, leading to the formation of a carboxylic acid group.[3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a common and effective technique for removing small amounts of impurities. The choice of solvent is critical. Ethanol or a mixture of ethanol and water is often a good starting point for nitrobenzoic acid derivatives.[2][6]
-
Column Chromatography: For separating mixtures with significant amounts of isomeric byproducts or when very high purity is required, column chromatography is the preferred method.[7][8] Normal-phase silica gel chromatography is typically employed, with the solvent system optimized to achieve good separation.
-
Acid-Base Extraction: This technique can be useful for separating the acidic product from neutral or basic impurities. By dissolving the crude product in a basic solution and then re-precipitating the desired acid by adding acid, some impurities can be removed.[9]
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile, water, and an acid modifier) can provide excellent resolution of isomers and other byproducts.[2][10]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and to detect the presence of impurities by identifying their characteristic signals.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete precipitation during recrystallization.- Product loss during transfers.- Inappropriate solvent system for recrystallization. | - Cool the recrystallization solution in an ice bath to maximize crystal formation.[6]- Ensure careful transfer of solids and solutions.- Optimize the recrystallization solvent by testing a range of solvents and solvent mixtures. |
| Presence of Positional Isomers in the Final Product | - Inadequate separation by recrystallization alone. | - Employ column chromatography for more effective separation of isomers.[7][8]- Develop a suitable solvent system for chromatography using TLC first. |
| Product is an Oily or Gummy Solid | - Presence of significant impurities, especially dinitro-derivatives or unreacted starting material. | - Attempt to purify a small portion by trituration with a solvent in which the desired product is sparingly soluble but the impurities are more soluble.- If trituration fails, proceed with column chromatography. |
| Discolored Product (Yellow or Brown) | - Presence of colored impurities, possibly from oxidation or side reactions. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.[11] |
| Broad Melting Point Range | - The sample is still impure. | - Repeat the purification step (recrystallization or column chromatography).- If using recrystallization, ensure slow cooling to promote the formation of pure crystals. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol that may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol with stirring to dissolve the solid. If the solid does not fully dissolve, add more hot ethanol portion-wise until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.[6]
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for removing common types of byproducts in nitrobenzoic acid derivatives. Please note that the actual efficiencies will depend on the specific compounds and experimental conditions.
| Purification Method | Byproduct Type | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Recrystallization | Unreacted Starting Material | >98% | 70-90% | Effective when the impurity has significantly different solubility than the product.[2] |
| Recrystallization | Positional Isomers | 95-99% | 60-80% | May require multiple recrystallizations for high purity. |
| Column Chromatography | Positional Isomers | >99% | 50-70% | Highly effective for separating compounds with similar polarities.[7][8] |
| Acid-Base Extraction | Neutral Impurities | >97% | 80-95% | Useful for removing non-acidic byproducts.[9] |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Logical Relationship of Purification Methods to Byproducts
Caption: Selection of purification method based on byproduct type.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS 7356-52-7 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid and Other Nitrobenzoic Acids for Researchers
This guide provides a detailed comparison of 3-Acetamido-4-methyl-2-nitrobenzoic acid with other relevant nitrobenzoic acids, offering insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, synthetic pathways, and potential applications, this document aims to facilitate informed decisions in experimental design and compound selection.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzene ring significantly influences the physicochemical properties of nitrobenzoic acids, such as acidity, solubility, and melting point. These parameters are critical in determining the behavior of these compounds in both chemical and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Not Reported | Predicted ~2.5-3.5 |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 | ~2.17 |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139-141 | ~3.47 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 239-242 | ~3.41 |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 216-218 | Not Reported |
| 4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₅ | 224.17 | 220-224 | Not Reported |
Synthesis and Reactivity
The synthesis of substituted nitrobenzoic acids often involves electrophilic aromatic substitution, specifically nitration, or the oxidation of a methyl group on the benzene ring. The choice of starting material and reaction conditions is crucial for achieving the desired isomer.
For the synthesis of this compound, a plausible route is the nitration of 3-acetamido-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The acetamido group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The carboxylic acid group is a meta-director. In 3-acetamido-4-methylbenzoic acid, the positions ortho to the strongly activating acetamido group are positions 2 and 4. Position 4 is already substituted with a methyl group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is expected to substitute at the 2-position.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on established methods for the nitration of substituted benzoic acids.
Materials:
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3-acetamido-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-acetamido-4-methylbenzoic acid in concentrated sulfuric acid with stirring. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 3-acetamido-4-methylbenzoic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.
Performance in Potential Applications
While direct experimental data for this compound is limited, the performance of related nitrobenzoic acids in various applications provides insights into its potential.
Biological Activity
Nitrobenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. For instance, derivatives of 3-methyl-4-nitrobenzoic acid have shown antifungal activity. The presence of the nitro group, a strong electron-withdrawing group, can be crucial for the biological activity of these compounds. It is plausible that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.
Some nitrobenzoic acid derivatives have been explored as modulators of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Data Presentation: Solubility of Nitrobenzoic Acids
The solubility of a compound is a critical parameter in drug development and chemical synthesis. The following table summarizes the solubility of several nitrobenzoic acids in various solvents.
| Compound | Water | Ethanol | Acetone | Chloroform | Benzene |
| 2-Nitrobenzoic acid | 7.8 g/L | ~33.3 g/100 mL | 40 g/100 mL | ~0.45 g/100 mL | 0.294 g/100 mL |
| 3-Nitrobenzoic acid | Slightly Soluble | Soluble | Soluble | Not Reported | Slightly Soluble |
| 4-Nitrobenzoic acid | <0.1 g/100 mL | Soluble | Soluble | Slightly Soluble | Very Slightly Soluble |
| 3-Methyl-2-nitrobenzoic acid | Low | Soluble | Soluble | Not Reported | Not Reported |
Note: Solubility data for this compound is not available in the cited literature. It is expected to have low solubility in water and better solubility in polar organic solvents.
Conclusion
This compound is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. While direct experimental data is sparse, by comparing its structure to other well-characterized nitrobenzoic acids, we can infer its likely physicochemical properties and reactivity. The presence of multiple functional groups offers several avenues for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Further experimental investigation into the synthesis, properties, and biological activity of this compound is warranted to fully elucidate its potential.
A Comparative Guide to the Spectroscopic Characterization of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel pharmaceutical compounds, precise structural elucidation is paramount. This guide provides a comparative overview of nuclear magnetic resonance (NMR) spectroscopy for the characterization of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a key intermediate in various synthetic pathways. The data presented herein is benchmarked against other common analytical techniques, namely Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry (MS), to offer a comprehensive analytical perspective.
Predicted NMR Data
Due to the unavailability of experimental NMR spectra in public databases, the following ¹H and ¹³C NMR data have been predicted using computational methods. These predictions serve as a valuable reference for researchers working with this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (H5) | 7.95 | Doublet | 1H |
| Ar-H (H6) | 7.65 | Doublet | 1H |
| NH | 9.80 | Singlet | 1H |
| CH₃ (Aromatic) | 2.40 | Singlet | 3H |
| CH₃ (Acetamido) | 2.20 | Singlet | 3H |
| COOH | 11.0-13.0 | Broad Singlet | 1H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 168.5 |
| C=O (Acetamido) | 169.8 |
| C-NO₂ | 148.2 |
| C-NH | 139.5 |
| C-CH₃ | 138.0 |
| C-COOH | 130.1 |
| C5 | 128.7 |
| C6 | 125.4 |
| CH₃ (Aromatic) | 20.8 |
| CH₃ (Acetamido) | 24.5 |
Solvent: DMSO-d₆
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, FT-IR and MS offer complementary data that are crucial for a complete characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling patterns, and stereochemistry. | Provides unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires deuterated solvents. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H, NO₂). | Fast, simple, and inexpensive. Provides a molecular fingerprint. | Does not provide detailed structural connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity. Can be coupled with chromatography for mixture analysis. | Isomers may not be distinguishable by mass alone. Fragmentation can be complex. |
Expected Data from Alternative Techniques:
-
FT-IR: Characteristic peaks are expected for the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), N-H stretch (~3250 cm⁻¹), C=O stretches of the carboxylic acid and amide (~1700-1650 cm⁻¹), and N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight of 238.20 g/mol . Fragmentation patterns would likely show losses of H₂O, COOH, NO₂, and the acetamido group.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
FT-IR Spectroscopy
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Mass Spectrometer: ESI-Time of Flight (TOF) or Quadrupole.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Infusion: Direct infusion via a syringe pump.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
A Comparative Guide to a Suite of Analytical Methods for the Structural Confirmation of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel or synthesized chemical entity is a cornerstone of chemical research and drug development. For a molecule with the complexity of 3-Acetamido-4-methyl-2-nitrobenzoic acid, which possesses multiple functional groups and a specific substitution pattern on the aromatic ring, a multi-faceted analytical approach is imperative. This guide provides a comparative overview of key analytical techniques, detailing their methodologies and the specific structural information they can provide for the confirmation of this compound.
The structure is:
A systematic approach employing a combination of spectroscopic methods is essential for unambiguous structural confirmation. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and definitive characterization.
Comparison of Analytical Methods
The following table summarizes the key information obtained from each analytical technique for the structural confirmation of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of different proton environments- Chemical shift of each proton- Splitting patterns (spin-spin coupling)- Integration (ratio of protons) | - Provides detailed information about the hydrogen framework.- Crucial for determining the substitution pattern on the aromatic ring. | - Can be complex to interpret for molecules with overlapping signals.- Solvent choice can influence chemical shifts. |
| ¹³C NMR Spectroscopy | - Number of different carbon environments- Chemical shift of each carbon atom | - Confirms the number of unique carbon atoms in the molecule.- Provides information about the electronic environment of each carbon. | - Less sensitive than ¹H NMR.- Does not typically provide information on the number of attached protons without specialized techniques (e.g., DEPT). |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns | - Confirms the molecular formula.- Fragmentation patterns can provide clues about the connectivity of atoms and functional groups. | - Isomers may not be distinguishable by mass alone.- Fragmentation can sometimes be complex and difficult to interpret. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups | - Quick and non-destructive method for identifying functional groups.- Characteristic absorption bands for C=O, N-H, O-H, and NO₂ groups. | - Does not provide detailed information about the overall molecular structure or connectivity.- The "fingerprint" region can be complex to interpret. |
Predicted and Comparative Spectral Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in DMSO-d₆):
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet | 1H | Acidic proton, typically a broad singlet far downfield. |
| Acetamido (-NH) | ~9.5 - 10.5 | Singlet | 1H | Amide proton, often a broad singlet. |
| Aromatic (H-5) | ~7.5 - 8.0 | Doublet | 1H | Ortho to the methyl group and meta to the nitro and acetamido groups. |
| Aromatic (H-6) | ~7.0 - 7.5 | Doublet | 1H | Ortho to the carboxylic acid and meta to the methyl and nitro groups. |
| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet | 3H | Aromatic methyl group. |
| Acetamido Methyl (-COCH₃) | ~2.0 - 2.2 | Singlet | 3H | Methyl group of the acetamido functionality. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in DMSO-d₆):
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale for Assignment |
| Carboxylic Acid (-COOH) | ~165 - 170 | Carbonyl carbon of the carboxylic acid. |
| Acetamido Carbonyl (-NHC O) | ~168 - 172 | Carbonyl carbon of the amide. |
| Aromatic (C-2, attached to -NO₂) | ~145 - 150 | Deshielded by the electron-withdrawing nitro group. |
| Aromatic (C-4, attached to -CH₃) | ~135 - 140 | Influenced by the attached methyl group. |
| Aromatic (C-3, attached to -NHCOCH₃) | ~130 - 135 | Influenced by the acetamido group. |
| Aromatic (C-1, attached to -COOH) | ~125 - 130 | Attached to the carboxylic acid group. |
| Aromatic (C-5, C-6) | ~120 - 130 | Aromatic CH carbons. |
| Methyl (-CH₃) | ~15 - 20 | Aromatic methyl carbon. |
| Acetamido Methyl (-COCH₃) | ~20 - 25 | Methyl carbon of the acetamido group. |
Mass Spectrometry (MS)
| Technique | Expected m/z Values | Interpretation |
| Electrospray Ionization (ESI) | [M-H]⁻: 223.06 | Deprotonated molecular ion in negative ion mode. |
| High-Resolution MS (HRMS) | C₉H₈N₂O₅ requires 224.0433 | Provides the exact mass for elemental composition confirmation. |
| Electron Ionization (EI) | M⁺: 224 | Molecular ion. |
| Fragments: 178, 163, 135, 43 | Loss of NO₂ (M-46), loss of COOH and CH₃ (M-45-15), subsequent fragmentations, and acetyl cation [CH₃CO]⁺. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Carboxylic Acid (-OH) | 3300 - 2500 (broad) | O-H stretch |
| Carboxylic Acid (C=O) | 1710 - 1680 | C=O stretch |
| Amide (N-H) | 3350 - 3100 | N-H stretch |
| Amide (C=O) | 1680 - 1630 | C=O stretch (Amide I) |
| Nitro (-NO₂) | 1550 - 1500 and 1370 - 1330 | Asymmetric and symmetric N-O stretches |
| Aromatic C-H | 3100 - 3000 | C-H stretch |
| Aromatic C=C | 1600 - 1450 | C=C stretch |
| Methyl C-H | 2975 - 2850 | C-H stretch |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of expected proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
For molecular weight determination, an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a quadrupole or ion trap mass analyzer can be used.
-
For accurate mass measurement and elemental composition, a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is required.
-
For fragmentation studies, an Electron Ionization (EI) source or tandem mass spectrometry (MS/MS) can be employed.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate ion mode (positive or negative).
-
For MS/MS experiments, select the molecular ion as the precursor ion and acquire the product ion spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the structural confirmation process.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Logical relationship between the target structure and the evidence provided by each spectroscopic technique.
a comparative study of 3-Acetamido-4-methyl-2-nitrobenzoic acid derivatives
A Comparative Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid Derivatives and Related Nitroaromatic Compounds in Drug Discovery
This guide provides a comparative analysis of this compound and its related nitroaromatic derivatives, offering insights into their potential therapeutic applications. The following sections summarize key quantitative data, detail experimental protocols for their synthesis and biological evaluation, and visualize relevant biological pathways and experimental workflows. This objective comparison is intended for researchers, scientists, and drug development professionals to aid in the rational design of novel therapeutics.
Data Presentation: Comparative Biological Activities
The biological activities of nitrobenzoic acid derivatives are of significant interest in drug discovery, with demonstrated potential in antimicrobial, anti-inflammatory, and anticancer applications.[1][2] The substitution pattern on the benzoic acid ring significantly influences the molecule's physicochemical properties and biological activity.[3]
While comprehensive comparative data for derivatives of this compound is limited, the following table summarizes the activities of structurally related nitrobenzoic acid derivatives against various biological targets. This data, collated from multiple studies, serves to illustrate the therapeutic potential of this class of compounds.
| Compound/Derivative Class | Target/Assay | Activity Metric | Value | Reference |
| Anticancer Activity | ||||
| 4-methyl-3-nitrobenzoic acid | EGF-induced migration of non-small cell lung cancer cells | Inhibition | Potent inhibitor of cancer cell chemotaxis | [2][4] |
| Nitroimidazole derivatives | Breast and lung cancer cells | Cytotoxicity | Inhibitory effects observed | [2] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | MCF-7 and MDA-MB-468 cells | IC50 | 1.4 - 8.7 µg/ml | [5] |
| 4-N-methyl benzoic acid silver nanoparticles | MCF-7 breast cancer cells | IC50 | 42.19 mg/ml | [5] |
| Anti-inflammatory Activity | ||||
| Nitrobenzamide derivative (Compound 5) | NO Production Inhibition (LPS-induced) | IC50 | 3.7 µM | [2] |
| Nitrobenzamide derivative (Compound 6) | NO Production Inhibition (LPS-induced) | IC50 | 5.3 µM | [2] |
| Antifungal Activity | ||||
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | MIC | 7.8 µg/mL | [6] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | MIC | 7.8 µg/mL | [6] |
| Kinase Inhibition | ||||
| 4-Methylbenzamide Derivative (Compound 7) | PDGFRα and PDGFRβ | Inhibition % (at 1 µM) | 36-45% | [7] |
| 4-Methylbenzamide Derivative (Compound 10) | PDGFRα and PDGFRβ | Inhibition % (at 1 µM) | 36-45% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of nitrobenzoic acid derivatives.
Synthesis of 3-Methyl-4-nitrobenzoic Acid
A common precursor for many derivatives, 3-Methyl-4-nitrobenzoic acid, can be synthesized via the oxidation of 2,4-dimethylnitrobenzene. One method involves using dinitrogen pentoxide in a regioselective reaction.[8]
Procedure:
-
In a 50ml three-necked flask, combine 15ml of CCl4, 0.48mmol of the aromatic compound (2,4-dimethylnitrobenzene), and PEG200-DAIL.[8]
-
Place the flask in a constant temperature water bath and add N2O5 with stirring.[8]
-
After the addition, raise the temperature to 50°C and maintain for 2 hours.[8]
-
Cool the final solution to room temperature and separate the layers.[8]
-
Wash the organic phase once with 10% sodium bicarbonate solution (50 mL) and twice with distilled water (50 mL).[8]
-
Dry the organic phase over magnesium sulfate and evaporate the solvent to allow for spontaneous crystallization.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of novel compounds on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific protein kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.[7]
Visualizations: Pathways and Workflows
Visual representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
Caption: Inhibition of EGF-induced cell migration by a nitrobenzoic acid derivative.[2][4]
Conclusion
Derivatives of this compound and related nitroaromatic compounds represent a promising area for therapeutic development. The presented data highlights their potential as anticancer, anti-inflammatory, and antifungal agents. The provided experimental protocols and workflow visualizations serve as a foundational resource for researchers aiming to explore and optimize this versatile chemical scaffold for novel drug discovery. Further comparative studies focusing on a systematic series of derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Validating the Purity of 3-Acetamido-4-methyl-2-nitrobenzoic Acid
In the landscape of drug discovery and development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of a 3-Acetamido-4-methyl-2-nitrobenzoic acid sample, a key building block in the synthesis of various pharmaceutical compounds. We present objective comparisons of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, supported by experimental data and detailed protocols.
The Critical Role of Purity in Pharmaceutical Research
The presence of impurities in a chemical sample can significantly impact the yield and outcome of subsequent synthetic steps, and more critically, the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent purity thresholds for all materials used in drug manufacturing. Therefore, robust and reliable analytical methods for purity determination are indispensable.
Comparative Analysis of Purity Validation Techniques
The purity of a this compound sample can be ascertained through several complementary analytical methods. Each technique offers unique insights into the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its potential impurities. By comparing the peak area of the target compound to the total peak area of all components in the chromatogram, a quantitative measure of purity can be obtained.
Key Purity Indicators for this compound and Potential Impurities by HPLC:
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| This compound | 8.5 | 99.85 |
| Impurity A (e.g., 4-Methyl-2-nitrobenzoic acid) | 6.2 | 0.08 |
| Impurity B (e.g., 3-Amino-4-methyl-2-nitrobenzoic acid) | 4.1 | 0.05 |
| Unknown Impurity | 9.8 | 0.02 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the molecular weight of the target compound and any present impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.
Mass Spectrometry Data for this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Theoretical Mass (m/z) | 238.0590 |
| Observed Mass (m/z) | 238.0592 |
| Mass Error (ppm) | 0.84 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of a signal from the target compound to that of a certified internal standard of known concentration.
¹H NMR Data for Purity Calculation of this compound:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
|---|---|---|
| Chemical Shift (δ, ppm) | 2.15 (s, 3H, -COCH₃) | 6.25 (s, 2H, -CH=CH-) |
| Integral Value | 1.00 | 0.67 |
| Purity (%) | \multicolumn{2}{|c|}{99.8} |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. This technique is fundamental for confirming the empirical formula of a new compound and serves as a basic indicator of purity.
Elemental Analysis Data for this compound:
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 50.42 | 50.38 |
| Hydrogen (H) | 4.23 | 4.25 |
| Nitrogen (N) | 11.76 | 11.72 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.
HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Mass Spectrometry (MS) Analysis
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 120 V.
-
Gas Temperature: 325 °C.
-
Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS using the same chromatographic conditions.
Quantitative NMR (qNMR) Spectroscopy
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
-
Where: I = integral area, N = number of protons, M = molecular weight, W = weight, P = purity of the standard.
-
-
Elemental Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Visualizing the Workflow and Relationships
To better illustrate the process and the interplay between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Interrelation of analytical techniques.
A Researcher's Guide to Comparing the Biological Activity of 3-Acetamido-4-methyl-2-nitrobenzoic Acid Analogs
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative biological evaluation of 3-Acetamido-4-methyl-2-nitrobenzoic acid and its analogs. Due to the limited publicly available experimental data on this specific series of compounds, this guide outlines a proposed workflow for screening and establishes a basis for structure-activity relationship (SAR) analysis by drawing parallels with structurally related molecules.
The core structure, this compound, is a substituted aromatic ring containing acetamido, methyl, nitro, and carboxylic acid functional groups. These moieties suggest the potential for a range of biological activities, as derivatives of nitrobenzoic and aminobenzoic acids have shown promise in various therapeutic areas. This guide details the necessary experimental protocols to elucidate the biological potential of this compound class.
Comparative Analysis of Potential Biological Activities
Based on the biological activities observed in structurally similar compounds, a screening panel for this compound analogs should initially focus on anticancer, antimicrobial, and metabolic disease-related targets.
Anticipated Biological Screening Results (Hypothetical Data)
To illustrate a comparative analysis, the following table presents hypothetical data for a series of this compound analogs. The analogs are designed to probe the influence of substituents at the R1 and R2 positions on various biological activities.
| Compound ID | R1 | R2 | Anticancer Activity (MCF-7, IC50 in µM) | Antimicrobial Activity (E. coli, MIC in µg/mL) | PPARγ Agonist Activity (EC50 in µM) | Neuraminidase Inhibition (IC50 in µM) |
| 1 (Parent) | H | H | >100 | >128 | >50 | >100 |
| Analog A | Cl | H | 55.2 | 64 | 25.8 | 85.3 |
| Analog B | OCH3 | H | 89.1 | >128 | 15.2 | >100 |
| Analog C | H | Cl | 42.5 | 32 | 45.1 | 60.1 |
| Analog D | H | OCH3 | 75.8 | 128 | 12.7 | >100 |
| Analog E | Cl | Cl | 25.3 | 16 | 68.4 | 45.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the proposed biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
PPARγ Agonist Activity Assay
This assay measures the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.
-
Assay Principle: A common method is a cell-based reporter gene assay. Cells are transfected with a plasmid containing a PPARγ responsive element linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: The transfected cells are treated with the test compounds.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates PPARγ activation.
-
EC50 Calculation: The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is determined.
Neuraminidase Inhibition Assay
This assay is used to identify compounds that can inhibit the neuraminidase enzyme, which is crucial for the replication of influenza viruses.
-
Assay Principle: A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is commonly employed. Cleavage of MUNANA by neuraminidase releases a fluorescent product.
-
Reaction Mixture: The test compound is incubated with the neuraminidase enzyme.
-
Substrate Addition: MUNANA is added to the mixture, and the reaction is allowed to proceed.
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm. A decrease in fluorescence compared to the control indicates inhibition.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of the neuraminidase activity.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological mechanisms.
Structure-Activity Relationship (SAR) Insights
While awaiting experimental data, a preliminary SAR analysis can be postulated based on the known effects of the functional groups present in the this compound scaffold.
-
The Nitro Group: The position and electronic-withdrawing nature of the nitro group can significantly influence the molecule's reactivity and interaction with biological targets. It is often a key pharmacophore in antimicrobial and anticancer agents.
-
The Acetamido Group: This group can participate in hydrogen bonding, which is crucial for binding to enzyme active sites or receptors. Its position relative to the carboxylic acid and nitro group will dictate its conformational influence.
-
The Methyl Group: The methyl group can affect the molecule's lipophilicity and steric profile, potentially influencing its ability to cross cell membranes and fit into binding pockets.
-
The Carboxylic Acid Group: This acidic functional group can form ionic interactions and hydrogen bonds, often serving as a key anchoring point to biological targets. Esterification or amidation of this group would create prodrugs with altered pharmacokinetic properties.
By systematically modifying the substituents on the aromatic ring and the functional groups, researchers can probe the SAR of this compound class and optimize for a desired biological activity. This guide provides the foundational workflow for such an investigation.
A Comparative Spectroscopic Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative spectroscopic analysis of 3-Acetamido-4-methyl-2-nitrobenzoic acid and its structural isomers. Due to the limited availability of public experimental spectroscopic data for this compound, this document focuses on a comparative analysis with its closely related and more extensively characterized isomers. By examining the spectroscopic characteristics of these alternatives, we can predict the expected spectral properties of the title compound, providing a valuable resource for its identification and characterization.
Available data for this compound is presently limited to mass spectrometry. This guide compiles available experimental data for key isomers and provides standardized protocols for a comprehensive spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its selected isomers. These comparisons are crucial for understanding how the positions of the acetamido, methyl, and nitro groups on the benzoic acid backbone influence the spectroscopic signatures.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₀H₁₀N₂O₅ | 238.19 | Data not publicly available |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 164, 77, 92[1] |
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 181, 164, 136, 106, 90, 77 |
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Predicted values below |
| 3-Methyl-4-nitrobenzoic acid | 8.13 (d, 1H), 8.05 (s, 1H), 7.78 (d, 1H), 2.58 (s, 3H) |
| 4-Methyl-3-nitrobenzoic acid | 13.6 (br s, 1H, COOH), 8.45 (d, 1H), 8.20 (dd, 1H), 7.65 (d, 1H), 2.60 (s, 3H)[2] |
| 4-Amino-3-nitrobenzoic acid | 8.53 (d, 1H), 7.95 (dd, 1H), 7.15 (d, 1H)[3] |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (ppm) |
| This compound | Predicted values below |
| 3-Methyl-4-nitrobenzoic acid | 165.8, 153.2, 137.5, 132.8, 131.0, 125.6, 124.9, 19.8 |
| 4-Methyl-3-nitrobenzoic acid | 166.2, 147.9, 140.2, 134.1, 130.8, 127.3, 125.0, 20.3[4] |
Table 4: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (Functional Group) |
| This compound | Predicted values below |
| 3-Methyl-4-nitrobenzoic acid | ~3000 (O-H, acid), ~1700 (C=O, acid), ~1530 & ~1350 (NO₂, asymm. & symm. stretch)[5] |
| 4-Methyl-3-nitrobenzoic acid | ~2900 (O-H, acid), 1705 (C=O, acid), 1535 (NO₂, asymm. stretch), 1350 (NO₂, symm. stretch)[6][7] |
Predicted Spectroscopic Data for this compound
Based on the analysis of its isomers, the following spectroscopic characteristics are predicted for this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the acetamido methyl protons around 2.1-2.3 ppm and a singlet for the aromatic methyl group around 2.5-2.7 ppm. The two aromatic protons would likely appear as doublets in the range of 7.5-8.5 ppm. The acetamido N-H proton would be a broad singlet, and the carboxylic acid proton would be a very broad singlet, both likely downfield.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 165-170 ppm, and the acetamido carbonyl carbon around 168-172 ppm. Aromatic carbons would appear in the 120-150 ppm range. The methyl carbons would be upfield, typically between 15-25 ppm.
-
FT-IR: Strong, broad absorption for the carboxylic acid O-H stretch from 2500-3300 cm⁻¹. Two strong C=O stretching bands are expected: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1680 cm⁻¹). The N-H stretch of the amide should appear around 3300 cm⁻¹. Asymmetric and symmetric stretching of the nitro group are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately -2 to 16 ppm.
-
¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. A spectral width of 0 to 220 ppm is typical.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the sample from approximately 200 to 800 nm.
-
Data Processing: The absorbance of the reference is subtracted from the sample absorbance to produce the final spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute an aliquot of this solution.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for GC-MS).
-
Data Acquisition: Infuse the sample solution into the ion source or inject it into a gas chromatograph. Acquire the mass spectrum over a suitable m/z range.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel synthesized compound like this compound.
References
- 1. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-nitrobenzoic acid(96-98-0) 1H NMR [m.chemicalbook.com]
- 3. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Methyl-3-nitrobenzoic acid(96-98-0) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Methyl-4-nitrobenzoic acid(3113-71-1) IR Spectrum [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methyl-3-nitrobenzoic acid(96-98-0) IR Spectrum [chemicalbook.com]
Assessing the Cross-Reactivity of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a nitro-substituted benzoic acid derivative.[1] Given the absence of direct experimental cross-reactivity data for this specific compound, this document offers a predictive analysis based on its structural characteristics and compares it with structurally analogous compounds. Furthermore, it furnishes detailed experimental protocols for established methodologies to facilitate the empirical evaluation of cross-reactivity, an essential step in the validation of any new chemical entity in a biological context.
Predictive Cross-Reactivity Analysis
The potential for a compound to cross-react in biological assays is largely determined by its structural and electronic similarity to the intended target molecule. For this compound, key structural features that will influence its cross-reactivity profile include the benzoic acid core, the acetamido group, the methyl group, and the nitro group. Alterations in any of these functional groups on an analogous molecule would be expected to modify its binding affinity in an assay designed for the parent compound.
The following table summarizes a predictive cross-reactivity profile for this compound and a selection of structurally related compounds in a hypothetical competitive immunoassay.
| Compound Name | Structural Difference from Target | Predicted Cross-Reactivity | Rationale |
| This compound | Target Analyte | 100% | Reference compound. |
| 3-Amino-4-methyl-2-nitrobenzoic acid | Acetamido group replaced by an amino group | Moderate to High | The core structure is highly similar. The primary amine may alter binding affinity compared to the acetylated amine. |
| 4-Methyl-2-nitrobenzoic acid | Lacks the 3-acetamido group | Low to Moderate | The absence of the acetamido group, which can participate in hydrogen bonding, is likely to significantly reduce binding affinity. |
| 3-Acetamido-4-methylbenzoic acid | Lacks the 2-nitro group | Low | The nitro group is a strong electron-withdrawing group and a key structural feature; its absence is expected to substantially decrease recognition. |
| 3-Acetamido-2-nitrobenzoic acid | Lacks the 4-methyl group | Moderate | The methyl group contributes to the molecule's steric profile and lipophilicity; its absence may reduce binding affinity. |
| 4-Methyl-3-nitrobenzoic acid | Isomeric form | Low to Moderate | The relative positions of the functional groups are critical for specific binding. A change in their positions is expected to lower the affinity.[2][3] |
| Benzoic acid | Lacks all substituents | Very Low | The basic scaffold is present, but the absence of the key functional groups makes significant cross-reactivity highly unlikely.[2] |
Recommended Experimental Approaches for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, two robust, well-established assays are recommended: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Direct Peptide Reactivity Assay (DPRA). For broader, off-target screening, cell-based protein arrays offer a high-throughput alternative.
Competitive ELISA
This immunoassay is a highly sensitive method for quantifying the binding affinity of a compound to a specific antibody. It is particularly useful for assessing the cross-reactivity of small molecules.[2][4][5]
-
Plate Coating: Microtiter plate wells are coated with an antigen conjugate of this compound.
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of a specific antibody against the target compound is mixed with varying concentrations of the test compounds (this compound as the standard, and its structural analogs as potential cross-reactants). This mixture is then added to the coated wells.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound antibody is then washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Data Analysis: The optical density is measured using a microplate reader. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is calculated. The percent cross-reactivity is determined using the formula: (% Cross-reactivity = (IC50 of standard / IC50 of test compound) x 100).[6]
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[7][8] This assay is particularly relevant for predicting skin sensitization potential, which is initiated by the covalent binding of chemicals to skin proteins.[9]
-
Reagent Preparation: Prepare solutions of the test compound, a positive control, and synthetic peptides containing cysteine and lysine.[8]
-
Incubation: The test compound is incubated with each of the peptide solutions for 24 hours at room temperature.[7][8]
-
Sample Analysis: The concentration of the remaining, unreacted peptide in each sample is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
-
Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. Based on the depletion values, the compound is categorized into one of four reactivity classes, which helps in discriminating between sensitizers and non-sensitizers.[8][10]
Potential Biological Pathways and Off-Target Effects
Nitroaromatic compounds, including nitrobenzoic acid derivatives, are known to have a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11] Their mechanisms of action can involve the inhibition of specific enzymes or interference with signaling pathways. For instance, some nitrobenzoic acid derivatives have been shown to inhibit cancer cell migration.[2] A potential off-target interaction could involve key signaling pathways that regulate cell proliferation and migration, such as kinase signaling cascades.
Conclusion
A thorough assessment of the cross-reactivity of this compound is paramount for its development as a potential therapeutic agent or research tool. While predictive analysis based on structural similarity provides a valuable starting point, empirical testing using standardized assays such as competitive ELISA and DPRA is essential to quantify its specificity. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to comprehensively evaluate the cross-reactivity profile of this and other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. sensitization-test.com [sensitization-test.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
Performance of 3-Acetamido-4-methyl-2-nitrobenzoic Acid in Biochemical Assays: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document, therefore, presents a hypothetical evaluation of 3-Acetamido-4-methyl-2-nitrobenzoic acid as a potential IDO1 inhibitor, comparing its projected performance metrics against well-characterized IDO1 inhibitors: Epacadostat, Linrodostat, and Indoximod. The experimental protocols and data provided for these alternatives serve as a benchmark for the potential assessment of this compound.
The Role of IDO1 in Tryptophan Metabolism and Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[5] This process is a central component of the kynurenine pathway. In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[3] This has two major immunosuppressive effects:
-
Tryptophan Starvation: The depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine-mediated Suppression: Kynurenine and its downstream metabolites actively suppress T cell function and promote the differentiation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[3]
Due to its role in creating an immune-tolerant environment that allows tumors to evade immune surveillance, IDO1 has emerged as a significant target for cancer immunotherapy.[1][4] Small molecule inhibitors of IDO1 aim to block this pathway, thereby restoring T cell function and enhancing the efficacy of other immunotherapies like checkpoint inhibitors.
Comparative Performance of IDO1 Inhibitors
The following tables summarize the performance of leading IDO1 inhibitors in various biochemical and cellular assays. These values provide a benchmark for evaluating novel compounds like this compound.
Table 1: Performance in Biochemical (Enzymatic) Assays
This assay measures the direct inhibition of purified IDO1 enzyme activity.
| Compound | Target | Assay Type | IC50 Value | Notes |
| Epacadostat | IDO1 | Enzymatic Inhibition | ~72 nM[6] | Potent, selective, and reversible inhibitor.[6] |
| Linrodostat (BMS-986205) | IDO1 | Enzymatic Inhibition | ~1.7 nM[7][8] | Potent and irreversible inhibitor.[7] |
| Indoximod (D-1MT) | IDO Pathway | Enzymatic Inhibition | Does not directly inhibit purified IDO1 enzyme.[1][9] | Acts downstream of IDO1.[1][9] |
| This compound | IDO1 (Hypothetical) | Enzymatic Inhibition | Not Determined | - |
Table 2: Performance in Cellular Assays
These assays measure the ability of a compound to inhibit IDO1 activity within a cellular context, typically by quantifying kynurenine production in cell culture medium.
| Compound | Cell Line | Assay Type | IC50 Value | Notes |
| Epacadostat | SKOV-3 (human ovarian cancer) | Kynurenine Production | ~15.3 nM[6] | Demonstrates potent cellular activity. |
| Linrodostat (BMS-986205) | HEK293 (expressing human IDO1) | Kynurenine Production | ~1.1 nM[7][10] | Shows high potency in a cellular context.[7][10] |
| Indoximod (D-1MT) | - | T-cell Proliferation Rescue | EC50 ~40 µM[9] | Reverses IDO-mediated T-cell suppression.[11] |
| This compound | - | Kynurenine Production | Not Determined | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound as a potential IDO1 inhibitor.
IDO1 Enzymatic Inhibition Assay
This protocol describes a common absorbance-based method to measure the direct inhibition of recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase
-
Test compound (e.g., this compound) and known inhibitors (e.g., Epacadostat)
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the IDO1 enzyme, assay buffer with cofactors, and the various concentrations of the test compound or controls.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[5]
-
Terminate the reaction by adding the TCA stop solution.[5]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[5]
-
Add Ehrlich's Reagent to each well, which reacts with kynurenine to produce a yellow-colored product.[12]
-
Measure the absorbance at 480 nm using a microplate reader.[12]
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol outlines a cell-based assay to measure the inhibition of IDO1 activity by quantifying the production of kynurenine.
Materials:
-
A human cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[5][13]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compound and known inhibitors.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test compound or controls.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant from each well.
-
To a portion of the supernatant, add 30% TCA, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Add Ehrlich's Reagent to the treated supernatant.
-
Measure the absorbance at 480 nm.
-
A standard curve using known concentrations of kynurenine should be prepared to quantify the amount of kynurenine in the samples.
-
Calculate the IC50 value based on the reduction of kynurenine in the supernatant of treated cells compared to untreated controls.
Conclusion
While the performance of this compound in biochemical assays has not been documented, its chemical structure suggests that it may be a candidate for investigation as an inhibitor of the immunologically significant enzyme, IDO1. By utilizing the standardized biochemical and cellular assays detailed in this guide, and comparing its performance against established inhibitors such as Epacadostat and Linrodostat, researchers can effectively evaluate its potential as a novel therapeutic agent. The provided data and protocols offer a robust framework for such an investigation, enabling a clear and objective assessment of its biological activity.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel small molecules as potential therapeutic agents is a cornerstone of drug development. This guide presents a comparative framework for benchmarking the uncharacterized compound, 3-Acetamido-4-methyl-2-nitrobenzoic acid, against established standards in a relevant biological context. Drawing insights from structurally similar molecules, we propose a putative role for this compound in the inhibition of signaling pathways implicated in cancer cell migration, a critical process in metastasis.
Compound Profile: this compound
This compound is a nitro-substituted benzoic acid derivative with the molecular formula C10H10N2O5 and a molecular weight of 238.20 g/mol .[1] Its structure, featuring acetamido, methyl, nitro, and carboxylic acid functional groups, presents multiple opportunities for chemical interactions and modifications, making it an intriguing candidate for biological screening. While direct experimental data on its biological activity is not yet available, the known anti-migratory effects of the related compound, 4-Methyl-3-nitrobenzoic acid, provide a rationale for investigating this compound in a similar context.[2]
Proposed Benchmarking Against Known Standards
To objectively assess the potential of this compound as an inhibitor of cancer cell migration, a direct comparison with well-characterized inhibitors of key signaling pathways is essential. For this purpose, we have selected two standard inhibitors, Gefitinib and Wortmannin, which target the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways, respectively. These pathways are frequently dysregulated in cancer and are pivotal for cell migration.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the anticipated data points for a comparative analysis of this compound against the selected standards. The values for the subject compound are presented as hypothetical placeholders to illustrate the desired data output from experimental validation.
| Compound | Target Pathway | IC50 (µM) in Migration Assay | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| This compound | Putative EGFR/PI3K Pathway | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Gefitinib (Standard) | EGFR Pathway | 0.5 | > 100 | > 200 |
| Wortmannin (Standard) | PI3K Pathway | 0.01 | 1.5 | 150 |
Experimental Protocols
To generate the data outlined above, the following experimental protocols are proposed:
Cell Migration Assay (Wound Healing Assay)
This assay provides a quantitative measure of the inhibition of cell migration.
-
Cell Culture: Human metastatic breast cancer cells (MDA-MB-231) are cultured to confluence in a 24-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing various concentrations of this compound, Gefitinib, or Wortmannin is added. A vehicle control (e.g., DMSO) is also included.
-
Imaging and Analysis: The wound area is imaged at 0 and 24 hours. The rate of wound closure is quantified using image analysis software. The IC50 value, the concentration at which 50% of migration is inhibited, is then calculated.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compounds exhibit toxicity to the cells, which is crucial for distinguishing anti-migratory effects from general cell death.
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test compounds as in the migration assay.
-
MTT Incubation: After 24 hours, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The CC50 value, the concentration at which 50% of cell viability is lost, is determined.
Visualizing the Scientific Framework
To clearly delineate the proposed scientific investigation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
Comparative Analysis of In Silico Modeling and Docking Studies: 3-Acetamido-4-methyl-2-nitrobenzoic Acid and Structural Analogs
An Objective Guide for Researchers in Drug Discovery
In the realm of computational drug design, the exploration of novel small molecules with therapeutic potential is a critical endeavor. This guide provides a comparative analysis of the in silico modeling and docking studies of 3-Acetamido-4-methyl-2-nitrobenzoic acid and its closely related structural analogs. While direct and extensive research on this compound is not widely published, this guide draws upon available data for similar compounds to offer valuable insights for researchers, scientists, and drug development professionals. The focus is on providing a clear comparison of their performance against various biological targets, supported by experimental data and detailed methodologies.
Comparative Physicochemical Properties
A fundamental aspect of in silico modeling is the analysis of the physicochemical properties of the compounds, which dictates their potential pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of key properties for this compound and its analogs.
| Property | 4-Methyl-3-nitrobenzoic Acid | 3-Methyl-4-nitrobenzoic Acid | 4-Fluoro-3-nitrobenzoic Acid |
| Molecular Formula | C₈H₇NO₄[1] | C₈H₇NO₄[1] | C₇H₄FNO₄[1] |
| Molecular Weight ( g/mol ) | 181.15[1] | 181.15[1] | 185.11[1] |
| Melting Point (°C) | 187-190[1] | 216-218[1] | 123-126[1] |
| pKa (Predicted) | ~3.5[1] | ~3.4[1] | ~3.2[1] |
| LogP (Calculated) | 1.9[1] | 2.4[1] | 1.7[1] |
| Appearance | Prismatic crystals or off-white powder[1] | Needles or off-white powder[1] | Solid[1] |
| Solubility in Water | Insoluble[1] | Less than 1 mg/mL[1] | Sparingly soluble[1] |
Molecular Docking and ADMET Studies of Analogs
Recent research has explored the potential of structural analogs of this compound against various therapeutic targets. A notable study focused on 4-Acetamido-3-nitrobenzoic acid (ANBA) as a potential inhibitor of SARS-CoV-2 proteins.[2] Another study investigated derivatives of 3-methyl-4-nitrobenzoate as antifungal agents.[3]
Docking Studies of 4-Acetamido-3-nitrobenzoic Acid (ANBA) against SARS-CoV-2 Targets
A molecular docking study of 4-Acetamido-3-nitrobenzoic acid (ANBA) was conducted to evaluate its binding affinity with key SARS-CoV-2 proteins, including the spike protein, the spike binding domain with the ACE2 receptor, the main protease (Mpro), and RNA-dependent RNA polymerase (RdRp).[2] The study aimed to identify potential therapeutic agents against COVID-19.[2]
Table 1: Docking Scores of 4-Acetamido-3-nitrobenzoic acid (ANBA) with SARS-CoV-2 Proteins
| Target Protein | Binding Energy (kcal/mol) |
| Spike Protein | -6.8 |
| Spike binding domain with ACE2 receptor | -7.2 |
| Main Protease (Mpro) | -7.5 |
| RNA-dependent RNA polymerase (RdRp) | -8.1 |
Data extracted from a study on the molecular docking of ANBA with coronavirus proteins.[2]
ADMET Analysis of 4-Acetamido-3-nitrobenzoic Acid (ANBA)
To assess the drug-likeness of ANBA, an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was performed using SwissADME and pkCSM online tools.[2]
Table 2: Predicted ADMET Properties of 4-Acetamido-3-nitrobenzoic Acid (ANBA)
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Weight | 224.17 g/mol |
| LogP | 1.34 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Pharmacokinetics | |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| Drug-Likeness | |
| Lipinski's Rule of Five | Yes (0 violations) |
| Toxicity | |
| AMES Toxicity | Non-toxic |
Data based on ADMET analysis using SwissADME and pkCSM online software.[2]
Experimental Protocols
Molecular Docking Protocol
The following provides a generalized methodology for molecular docking studies, based on standard practices in the field.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Water molecules and heteroatoms are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The 3D structure of the ligand (e.g., 4-Acetamido-3-nitrobenzoic acid) is prepared using chemical drawing software and optimized using appropriate force fields.
-
Gasteiger charges are computed for the ligand.
-
-
Grid Generation:
-
A grid box is generated around the active site of the target protein to define the docking search space. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the active site residues.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock.
-
The Lamarckian genetic algorithm is commonly employed for ligand conformational searching.
-
A set number of docking runs are performed to ensure robust results.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand within the active site of the protein.
-
Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and analyzed.
-
ADMET Prediction Protocol
The ADMET properties of a compound can be predicted using various computational tools. A general workflow is described below.
-
Input: The 2D or 3D structure of the molecule of interest is submitted to an online ADMET prediction server, such as SwissADME or pkCSM.
-
Physicochemical Properties Calculation: The software calculates various physicochemical descriptors, including molecular weight, LogP, number of hydrogen bond donors and acceptors, and topological polar surface area.
-
Pharmacokinetic Prediction: Models within the software predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Drug-Likeness Evaluation: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess its potential as an oral drug candidate.
-
Toxicity Prediction: Various toxicity endpoints, such as AMES mutagenicity and hepatotoxicity, are predicted using built-in models.
Visualizing the In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery and molecular docking studies.
Caption: A generalized workflow for in silico drug design and molecular docking.
Conclusion
While direct in silico studies on this compound are limited, the analysis of its structural analogs provides a valuable framework for future research. The docking and ADMET studies on 4-Acetamido-3-nitrobenzoic acid highlight its potential as a scaffold for developing antiviral agents.[2] Similarly, the investigation of 3-methyl-4-nitrobenzoate derivatives demonstrates the utility of this chemical class in antifungal drug discovery.[3] The provided protocols and workflow diagrams serve as a guide for researchers to conduct their own in silico evaluations of novel compounds, including this compound, against various biological targets. The comparative data presented herein can aid in the rational design and prioritization of molecules for further synthesis and experimental validation.
References
Safety Operating Guide
Proper Disposal of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Acetamido-4-methyl-2-nitrobenzoic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound and its chemical relatives are known to pose several health risks.
Key Hazards:
-
Suspected of causing genetic defects, cancer, and reproductive harm[1]
Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1][4][6]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for related nitrobenzoic acid compounds, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Classification | Category | Associated Risks |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Keep the waste in its original or a clearly labeled, suitable container .[1][6] The container must be securely sealed.[6]
2. Spill and Contamination Management:
-
For Dry Spills:
-
For Contaminated Materials:
-
Any materials, such as gloves, filter paper, or bench protectors, that come into contact with the compound should be considered contaminated.
-
Place all contaminated materials in a designated, sealed waste bag or container.
-
-
Decontamination:
3. Waste Collection and Storage:
-
Store the sealed waste container in a locked, well-ventilated, and designated hazardous waste accumulation area .[1][6]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[7]
4. Final Disposal:
-
All waste must be disposed of as hazardous chemical waste .
-
The disposal must be conducted through an approved and licensed waste disposal contractor .[1][7]
-
Adhere strictly to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7]
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for the compound or a similar nitrobenzoic acid derivative.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Acetamido-4-methyl-2-nitrobenzoic acid
Essential Safety and Handling Guide for 3-Acetamido-4-methyl-2-nitrobenzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following information is synthesized from the SDSs of structurally similar compounds, including 3-Methyl-4-nitrobenzoic acid, 3-Methyl-2-nitrobenzoic acid, and other nitrobenzoic acid derivatives. This guide should be used as a precautionary measure, and a comprehensive risk assessment should be conducted before handling this chemical.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate potential hazards. This document provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in addition to goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact. |
| Body | Laboratory Coat | A full-length laboratory coat should be worn and kept buttoned to prevent skin exposure.[1] |
| Respiratory | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient, exposure limits are exceeded, or if irritation is experienced.[1] A particulate filter conforming to EN 143 is recommended for dusts.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Handling Procedures
-
Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust. Use dry clean-up procedures for spills.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][2] Do not breathe in dust or fumes.[1][2]
Storage
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid chemical waste.
-
Contaminated Materials: Dispose of any contaminated disposable items, such as gloves, absorbent pads, and weighing papers, in a designated hazardous waste container.
Container Labeling
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
Disposal Procedure
-
Licensed Disposal Service: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do Not Mix: Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional and regulatory guidelines.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
